3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
Description
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Properties
IUPAC Name |
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAGTEWKRZLAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazole scaffold, a privileged structure in pharmacology, this compound serves as a critical intermediate in the synthesis of a wide range of bioactive molecules.[1] Pyrazole-containing compounds are known to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[2] The specific structure of this compound, featuring a phenyl group for lipophilicity, a pyrazole core for hydrogen bonding and metabolic stability, and a flexible propanol chain for conformational adaptability and further functionalization, makes it a versatile starting point for developing novel therapeutics.[1][3]
This technical guide offers a comprehensive analysis of the core physicochemical properties of this compound. For drug development professionals, a deep understanding of these characteristics is not merely academic; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior.[4][5] Properties such as solubility, lipophilicity (logP), and ionization state (pKa) directly govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[6][7] This document will delve into the known and predicted properties of this molecule, provide standardized protocols for their experimental determination, and contextualize their importance within the framework of modern drug design.
Molecular Identity and Structural Features
The foundational step in characterizing any compound is to establish its precise molecular identity. The structural arrangement of this compound dictates its chemical behavior and interactions.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 69706-74-7 | [3] |
| Molecular Formula | C₁₂H₁₄N₂O | [3] |
| Molecular Weight | 202.25 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN2)CCCO | - |
The molecule's architecture is composed of three key functional regions:
- Phenyl Group : This aromatic ring is a significant contributor to the molecule's lipophilicity, influencing its ability to cross biological membranes and potentially engage in hydrophobic or π-stacking interactions with protein targets.
- Pyrazole Ring : This five-membered aromatic heterocycle is a bioisostere for other functional groups and is critical to the molecule's profile. It contains a weakly acidic proton (N-H), making it a hydrogen bond donor, and two nitrogen atoms that can act as hydrogen bond acceptors. This dual capacity is vital for target binding and influences solubility.
- Propan-1-ol Chain : This flexible alkyl chain provides a linker and a primary alcohol functional group. The hydroxyl (-OH) group is a key hydrogen bond donor and acceptor, significantly enhancing aqueous solubility. It also serves as a reactive handle for synthetic modification to modulate properties or attach the molecule to other scaffolds.
Physicochemical Properties and Drug-Likeness
A molecule's potential to become an orally bioavailable drug is often initially assessed by evaluating its core physicochemical properties against established guidelines, such as Lipinski's Rule of Five.[8][9] These rules correlate specific property ranges with favorable ADME outcomes.[10]
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Known Value | Significance in Drug Discovery |
|---|---|---|
| Melting Point (°C) | Data not available; expected to be a solid at room temp. | Influences solubility and formulation stability. |
| logP (Octanol/Water) | ~1.5 - 2.5 (Predicted) | Measures lipophilicity; critical for permeability and absorption.[11] |
| Aqueous Solubility | Moderately soluble (Predicted) | Essential for dissolution in the GI tract and systemic distribution.[12] |
| pKa (Acidic) | ~9-10 (Pyrazole N-H), ~16-18 (Alcohol O-H) (Predicted) | Determines the ionization state at physiological pH, affecting solubility and cell penetration.[7] |
| pKa (Basic) | ~2-3 (Pyrazole N) (Predicted) | Influences salt formation and interactions with acidic biological compartments. |
| Hydrogen Bond Donors | 2 (from N-H and O-H) | Key for target-specific interactions and aqueous solubility. |
| Hydrogen Bond Acceptors | 2 (from N and O atoms) | Important for molecular recognition and solubility. |
Drug-Likeness Analysis (Lipinski's Rule of Five)
Lipinski's Rule of Five is a guideline to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[8][9] A compound is considered to have favorable properties if it violates no more than one of the following criteria.
Table 3: Lipinski's Rule of Five Analysis | Rule | Criterion | Value for Compound | Compliance | | :--- | :--- | :--- | :--- | | 1 | Molecular Weight | < 500 Da | 202.25 Da | Yes | | 2 | logP | ≤ 5 | ~1.5 - 2.5 | Yes | | 3 | Hydrogen Bond Donors | ≤ 5 | 2 | Yes | | 4 | Hydrogen Bond Acceptors | ≤ 10 | 2 | Yes |
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment rely on a suite of spectroscopic and analytical techniques.[13] Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are expected.[2][14][15]
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum would show distinct signals for the aromatic protons of the phenyl ring (typically δ 7.2-7.8 ppm), a singlet for the pyrazole C-H proton (δ ~6.3 ppm), and three multiplets for the propanol chain's methylene groups (-CH₂-) between δ 1.8 and 3.8 ppm. Broad singlets corresponding to the exchangeable N-H and O-H protons would also be present.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would reveal signals for the aromatic carbons of both the phenyl and pyrazole rings (δ 110-150 ppm) and distinct signals for the three aliphatic carbons of the propanol side chain (δ 20-70 ppm).
-
IR (Infrared) Spectroscopy : Key characteristic absorption bands would include a broad peak around 3200-3400 cm⁻¹ for the O-H and N-H stretches, peaks around 3000-3100 cm⁻¹ for aromatic C-H stretches, peaks around 2850-2950 cm⁻¹ for aliphatic C-H stretches, and strong bands in the 1450-1600 cm⁻¹ region corresponding to C=C and C=N bond vibrations within the aromatic rings.[16]
-
MS (Mass Spectrometry) : In an ESI-MS experiment, the compound would show a prominent molecular ion peak [M+H]⁺ at m/z 203.25, confirming its molecular weight.[16]
Experimental Protocols for Physicochemical Profiling
While predictions provide valuable guidance, experimental determination of physicochemical properties is essential for accurate drug development.[17] The following section outlines standardized, self-validating protocols for key measurements.
Overall Workflow for Physicochemical Characterization
The logical flow from receiving a compound to its full characterization is a critical process in any research setting. This workflow ensures that foundational data is collected systematically before proceeding to more complex biological assays.
Caption: Workflow for Physicochemical Profiling of a Drug Candidate.
Protocol: logP Determination by Shake-Flask Method
Causality : This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing the gold standard for lipophilicity measurement.[12] The choice of UV-Vis or LC-MS for concentration analysis depends on the compound's chromophore and the need to analyze multiple compounds simultaneously.
Materials :
-
This compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Centrifuge
-
Mechanical shaker or vortex mixer
-
UV-Vis Spectrophotometer or HPLC-UV/MS system
-
Glass vials
Procedure :
-
Preparation : Prepare a stock solution of the compound in either the aqueous or organic phase (e.g., 1 mg/mL). Ensure the n-octanol and PBS are mutually saturated by mixing them vigorously for 24 hours and allowing the layers to separate.
-
Partitioning : In a glass vial, add equal volumes of the pre-saturated n-octanol and PBS (e.g., 2 mL each).
-
Spiking : Add a small, known volume of the stock solution to the vial. The final concentration should be within the linear range of the analytical detector.
-
Equilibration : Seal the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[12]
-
Phase Separation : Centrifuge the vial at >2000 x g for 15-30 minutes to ensure complete separation of the aqueous and organic layers.
-
Sampling : Carefully withdraw an aliquot from each phase for analysis. Avoid disturbing the interface.
-
Quantification : Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at the λ_max or LC-MS).
-
Calculation : Calculate the partition coefficient (P) and logP as follows:
-
P = C_oct / C_aq
-
logP = log₁₀(P)
-
Self-Validation : The experiment should be run in triplicate. A mass balance calculation (total amount of compound recovered from both phases vs. initial amount) should be >90% to ensure no significant loss of compound to the vial walls or degradation.
Protocol: Thermodynamic Aqueous Solubility
Causality : This protocol is designed to measure the equilibrium solubility, which is the most relevant value for predicting oral absorption.[12] By adding an excess of solid and allowing it to equilibrate over an extended period, we ensure the solution is truly saturated.
Materials :
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker with temperature control
-
Filtration unit (e.g., 0.22 µm PVDF syringe filters)
-
Analytical system (HPLC-UV or LC-MS)
Procedure :
-
Sample Preparation : Add an excess amount of the solid compound to a vial containing a known volume of PBS pH 7.4 (e.g., 5 mg to 1 mL). The excess should be clearly visible.
-
Equilibration : Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This long incubation time is crucial for reaching thermodynamic equilibrium.
-
Phase Separation : After incubation, allow the vial to stand, letting the excess solid settle.
-
Filtration : Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm filter to remove all undissolved solid. This step is critical to avoid artificially high readings.
-
Quantification : Dilute the filtered sample with a suitable solvent and analyze its concentration using a calibrated HPLC-UV or LC-MS method.
-
Result : The measured concentration is the thermodynamic solubility of the compound in that buffer at that temperature.
Self-Validation : The presence of undissolved solid at the end of the experiment validates that saturation was achieved. The solubility should be measured at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
Conclusion
This compound presents a highly favorable physicochemical profile for a drug discovery starting point. Its molecular weight, lipophilicity, and hydrogen bonding characteristics align perfectly with the guidelines for oral bioavailability, as demonstrated by its full compliance with Lipinski's Rule of Five. The presence of versatile functional groups—the phenyl, pyrazole, and primary alcohol—provides ample opportunity for synthetic modification to fine-tune activity and ADME properties. The experimental protocols detailed herein provide a robust framework for researchers to validate predicted properties and build a comprehensive data package for this and related compounds. As the pharmaceutical industry continues to seek high-quality lead structures, a thorough understanding and application of these fundamental physicochemical principles remain paramount to success.[18]
References
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Vasilevsky, S. F., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2020(2), M1127. Available at: [Link]
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ResearchGate. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17155, 3-phenyl-1H-pyrazole. PubChem. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70335, 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. Retrieved from [Link].
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Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives, 127(9), 097003. Available at: [Link]
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Veerasammy, R., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 6(3), 934-941. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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G. M. K. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Hormones (Athens), 12(1), 44-60. Available at: [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
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Chemistry LibreTexts. (2021). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]
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G. P., et al. (2022). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. Molecules, 27(21), 7486. Available at: [Link]
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Kumar, A., et al. (2018). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. New Journal of Chemistry, 42(10), 8082-8088. Available at: [Link]
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Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives
To the dedicated researcher, the seasoned scientist, and the forward-thinking drug development professional, this guide offers a deep exploration into the multifaceted world of pyrazole derivatives. The pyrazole ring, a seemingly simple five-membered heterocycle with two adjacent nitrogen atoms, has proven to be a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural properties allow for versatile substitutions, leading to a vast chemical space of derivatives with a remarkable breadth of biological activities.[1][3] These compounds have been successfully developed into drugs for a wide range of therapeutic areas, including inflammation, cancer, and infectious diseases, underscoring the importance of this heterocyclic core.[1][4][5]
This guide eschews a conventional, rigid format. Instead, it is structured to reflect the primary therapeutic arenas where pyrazole derivatives have made a significant impact. We will journey through their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, dissecting their mechanisms of action, presenting key structure-activity relationship (SAR) insights, and providing robust, field-tested experimental protocols. Our goal is to not only inform but to empower your research and development efforts by explaining the causality behind experimental choices and providing a self-validating framework for investigation.
Section 1: Anticancer Activity - Targeting the Engines of Malignancy
The development of pyrazole derivatives as anticancer agents has been a highly fruitful area of research.[6] These compounds exert their effects by interacting with a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[4]
Mechanism of Action: Kinase Inhibition and Beyond
A predominant mechanism through which pyrazoles exhibit anticancer activity is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
-
EGFR and VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key targets in cancer therapy.[4][7] Pyrazole derivatives have been designed to act as potent inhibitors of these receptor tyrosine kinases, blocking downstream signaling pathways that drive tumor growth and angiogenesis.[7][8] Fused pyrazole derivatives, in particular, have shown promise as dual EGFR/VEGFR-2 inhibitors.[8]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. Pyrazole-containing compounds have been identified as effective CDK inhibitors, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[3][9]
-
Tubulin Polymerization Inhibition: The microtubule network is vital for cell division, making tubulin a validated anticancer target. Certain pyrazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation and inducing cell death.[6]
-
Other Targets: The versatility of the pyrazole scaffold allows it to target a wide array of other proteins implicated in cancer, including Haspin kinase, Bruton's tyrosine kinase (BTK), and topoisomerase.[4][6]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the anticancer efficacy of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring.[6][10] For instance, in the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position, a carboxamido group at C3, and a 2,4-dichlorophenyl substituent at the N1-position were found to be optimal for high binding affinity.[11] The introduction of different functional groups can enhance interactions with the target protein's active site, improve pharmacokinetic properties, and increase selectivity.[12]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines.
| Compound Class | Target Cell Line | Key Compound Example | IC50 (µM) | Reference |
| Pyrazole-Naphthalene Analog | MCF-7 (Breast) | Compound 10 | 1.8 | [6] |
| Pyrazolo[4,3-f]quinoline | HCT116 (Colon) | Compound 48 | 1.7 | [6] |
| Pyrazole-Thiadiazole Hybrid | A549 (Lung) | Compound 6g | 1.537 | [7] |
| Tetrahydrothiochromeno[4,3-c]pyrazole | MGC-803 (Gastric) | Compound 159a | 15.43 | [3] |
| Ferrocene-Pyrazole Hybrid | HCT-116 (Colon) | Compound 47c | 3.12 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][13] A reduction in metabolic activity in response to a compound is indicative of cytotoxicity.
Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualization: EGFR Signaling Pathway Inhibition
The following diagram illustrates the inhibition of the EGFR signaling pathway by a pyrazole derivative.
Caption: Pyrazole derivative blocking EGFR activation and downstream signaling.
Section 2: Anti-inflammatory Activity - Quelling the Fire of Inflammation
Inflammation is a key pathological feature of numerous chronic diseases.[2] Pyrazole derivatives are prominent in the field of anti-inflammatory agents, with Celecoxib being a landmark example of a successful drug.[14]
Mechanism of Action: Selective COX-2 Inhibition
-
The COX Enzymes: COX-1 and COX-2 are enzymes that convert arachidonic acid into prostaglandins.[17][18] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, where it produces prostaglandins that mediate pain and swelling.[18][19]
-
Selective Inhibition: Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2. The inhibition of COX-1 is responsible for common side effects such as gastrointestinal ulcers. Pyrazole-based drugs like Celecoxib were designed for selective inhibition of COX-2.[15][20] This selectivity provides potent anti-inflammatory effects with a reduced risk of certain gastrointestinal complications.[15]
Visualization: COX-2 Inhibition Pathway
This diagram shows how pyrazoles intervene in the inflammatory cascade.
Caption: Selective inhibition of the COX-2 enzyme by a pyrazole derivative.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[14]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib), and Test Groups (different doses of the pyrazole derivative). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and reference drug, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), 60 minutes before the carrageenan injection. The vehicle control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Baseline Paw Volume Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.
-
Paw Volume Measurement Post-Induction: Measure the paw volume at regular intervals, typically at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = (Paw volume at time 't') - (Paw volume at time 0).
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.
-
Analyze the data statistically using ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Section 3: Antimicrobial Activity - Combating Pathogenic Microbes
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[21] Pyrazole derivatives have emerged as a promising scaffold in this area, exhibiting a broad spectrum of activity against bacteria and fungi.[21][22][23][24]
Spectrum of Activity and Potential Mechanisms
Pyrazole derivatives have demonstrated activity against a range of pathogenic microbes, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi such as Candida albicans.[24] While the exact mechanisms are diverse and often compound-specific, they are thought to involve the disruption of essential cellular processes, such as enzymatic activity, cell wall synthesis, or nucleic acid replication. The electron-rich nature of the pyrazoline ring system, a dihydro derivative of pyrazole, is noted for its contribution to a wide variety of biological activities.[21]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key metric for evaluating antimicrobial potency.[25]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Staphylococcus aureus MDR | 4 | [21] |
| Pyrazole Derivative | Enterococcus faecalis MDR | 4 | [21] |
| Pyrazolone Derivative | Alternaria solani | Potent Activity | [25] |
| Pyrazole-Thiadiazine | Staphylococcus aureus | 7.8 | [22] |
| Pyrazole-Thiadiazine | Candida albicans | 15.6 | [22] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized and widely used method for determining the MIC of a compound, recommended by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[26]
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible growth.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) on an appropriate agar plate overnight. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12. Prepare a stock solution of the pyrazole derivative in DMSO and add 100 µL of the working solution (in MHB) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this two-fold serial dilution down to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will not contain the compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Well 12 receives 50 µL of sterile MHB instead of inoculum.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[21]
-
Reading the MIC: After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the compound (the first well from the left) that shows no visible growth. You can also use a viability indicator like resazurin or measure the optical density (OD) with a plate reader.
Visualization: Antimicrobial Screening Workflow
This diagram outlines a typical workflow for discovering and evaluating antimicrobial pyrazole derivatives.
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Spectroscopic and Structural Elucidation of 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol: A Technical Guide for Researchers
Abstract
Introduction: The Significance of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
The pyrazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents. The fusion of a phenyl ring and a propanol side chain to this heterocyclic core in this compound suggests a molecule with significant potential for biological activity, likely serving as a key intermediate in the synthesis of novel therapeutics. Its structural features, including a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (pyrazole nitrogens), and an aromatic system, make it a versatile scaffold for drug design.
Accurate structural elucidation is paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of a molecule's architecture, confirming its identity and purity. This guide will delve into the theoretical underpinnings of the spectroscopic signature of this compound.
Molecular Structure and Proposed Synthetic Pathway
The structural foundation of our analysis is the molecule this compound, with the chemical formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol .[1] A plausible and efficient synthetic route is crucial for obtaining this compound for study. A logical approach involves the cyclocondensation reaction of a β-diketone precursor with a hydrazine derivative.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Protection of the Ketone: To a solution of 1-phenyl-1,3-butanedione in a suitable aprotic solvent (e.g., dichloromethane), add dihydropyran and a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate). Stir the reaction at room temperature until the protection of the more reactive ketone is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cyclocondensation: To the solution containing the protected β-diketone, add hydrazine hydrate. Reflux the mixture for several hours. The hydrazine will selectively react with the remaining ketone and the protected ketone (which will hydrolyze in situ) to form the pyrazole ring.
-
Deprotection and Isolation: Upon completion of the reaction, cool the mixture and perform an acidic workup to remove the protecting group from the side chain, which may have also been protected. The resulting propanol derivative can then be purified using column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic, pyrazole, and propanol moieties.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Phenyl-H (ortho) | 7.6 - 7.8 | Doublet | 2H | Deshielded due to proximity to the pyrazole ring and anisotropic effect of the phenyl ring. |
| Phenyl-H (meta, para) | 7.2 - 7.4 | Multiplet | 3H | Typical chemical shift for monosubstituted benzene rings. |
| Pyrazole-H | ~6.3 | Singlet | 1H | The proton on the C4 of the pyrazole ring. |
| Pyrazole-NH | 12.0 - 13.0 | Broad Singlet | 1H | Exchangeable proton, chemical shift is concentration and solvent dependent. |
| -CH₂- (adjacent to pyrazole) | ~2.8 | Triplet | 2H | Alpha to the pyrazole ring. |
| -CH₂- (middle of chain) | ~1.9 | Multiplet (quintet) | 2H | Methylene group beta to both the pyrazole and hydroxyl groups. |
| -CH₂- (adjacent to OH) | ~3.7 | Triplet | 2H | Deshielded by the electronegative oxygen atom. |
| -OH | Variable | Broad Singlet | 1H | Exchangeable proton, its position will vary with solvent and concentration. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Phenyl C (ipso, attached to pyrazole) | ~130 | Quaternary carbon, deshielded by the pyrazole ring. |
| Phenyl C (ortho, meta, para) | 125 - 129 | Aromatic carbons. |
| Pyrazole C3 (with phenyl) | ~150 | Deshielded due to attachment to the phenyl group and nitrogen atoms. |
| Pyrazole C4 | ~105 | Shielded carbon in the pyrazole ring. |
| Pyrazole C5 (with propanol) | ~145 | Deshielded due to attachment to the propanol side chain and nitrogen atoms. |
| -CH₂- (adjacent to pyrazole) | ~25 | Aliphatic carbon. |
| -CH₂- (middle of chain) | ~30 | Aliphatic carbon. |
| -CH₂- (adjacent to OH) | ~60 | Deshielded by the electronegative oxygen atom. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 3200 - 3600 | Broad, Strong | Alcohol |
| N-H Stretch | 3100 - 3300 | Medium, Broad | Pyrazole |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Phenyl Ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Propanol Chain |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Phenyl Ring |
| C=N Stretch | 1500 - 1650 | Medium | Pyrazole Ring |
| C-O Stretch | 1050 - 1250 | Strong | Primary Alcohol |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) if it is a liquid or a viscous oil. If the compound is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 202, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: The molecule is expected to fragment in a predictable manner, providing structural clues.
Sources
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in the development of a wide range of therapeutic agents, and a deep understanding of their three-dimensional structure is paramount for rational drug design.[1][2] This document outlines an integrated approach, combining computational modeling with established experimental validation techniques, to elucidate the preferred conformations of this molecule. We present detailed, field-proven protocols for computational conformational searches, solution-state analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, and solid-state characterization via X-ray crystallography. The causality behind key experimental choices is explained, providing researchers and drug development professionals with a robust framework for analyzing this and similar bioactive molecules. The ultimate goal is to connect the molecule's structural dynamics to its potential biological activity, thereby informing structure-activity relationship (SAR) studies and guiding the design of next-generation therapeutics.[3]
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in drug discovery, present in a multitude of approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it a highly versatile building block. Compounds incorporating the pyrazole moiety exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and kinase-inhibiting properties.[1][4]
The specific molecule of interest, this compound, combines three key structural features:
-
A 1H-pyrazole core: An aromatic five-membered ring with two adjacent nitrogen atoms.
-
A phenyl substituent at the C3 position: This bulky aromatic group significantly influences the molecule's steric and electronic profile.
-
A propan-1-ol chain at the C5 position: This flexible, polar sidechain, terminating in a primary alcohol, provides a crucial site for hydrogen bonding and potential metabolic transformation.
The therapeutic potential of such a molecule is intrinsically linked to its three-dimensional shape, or conformation.[5] The spatial arrangement of the phenyl ring relative to the pyrazole core and the orientation of the flexible propanol chain dictate how the molecule presents its pharmacophoric features to a biological target, such as an enzyme's active site.[6] Therefore, a rigorous conformational analysis is not merely an academic exercise but a critical step in the drug discovery pipeline.[3]
Molecular Structure and Rotational Freedom
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₄N₂O
-
Canonical SMILES: C1=CC=C(C=C1)C2=CC(=NN2)CCCO
-
2D Structure:
(Image generated for illustrative purposes)
Conformational Flexibility: Identifying Key Torsional Angles
The conformational landscape of the molecule is defined by the rotation around several key single bonds. While the pyrazole and phenyl rings are largely planar, their relative orientation and the conformation of the propanol sidechain are variable. The principal degrees of freedom are defined by the following dihedral (torsional) angles:
-
τ1 (C4-C3-C_phenyl-C_phenyl): Describes the rotation of the phenyl ring relative to the pyrazole ring. This rotation is subject to steric hindrance between the ortho-protons of the phenyl ring and the N2-proton and C4-proton of the pyrazole ring.
-
τ2 (N1-C5-Cα-Cβ): Defines the orientation of the propanol chain relative to the pyrazole ring.
-
τ3 (C5-Cα-Cβ-Cγ): Describes the rotation around the central bond of the propanol chain, adopting classic staggered (anti, gauche) conformations.
-
τ4 (Cα-Cβ-Cγ-O): Defines the orientation of the terminal hydroxyl group.
Understanding the energetic favorability of different combinations of these torsional angles is the primary goal of conformational analysis.
A Synergistic Approach to Conformational Analysis
A robust understanding of molecular conformation relies on the integration of computational prediction and experimental validation. Computational methods explore the potential energy surface to identify low-energy, stable conformers, while experimental techniques provide data on the molecule's actual structure in solution or the solid state.
Caption: Integrated workflow for conformational analysis.
Part I: Computational Conformational Analysis
Computational methods provide a powerful, high-throughput means of exploring the vast conformational space of a flexible molecule.[7][8] Molecular dynamics (MD) and Monte Carlo simulations are common techniques used to sample these conformations efficiently.[8][9]
Protocol: Systematic Conformational Search
This protocol describes a typical workflow using a molecular mechanics force field approach, which offers a balance of speed and accuracy for small organic molecules.
-
Initial Structure Generation:
-
Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D sketch to a preliminary 3D structure using the editor's built-in cleaning or 3D generation tools. This initial structure is likely a high-energy conformer and serves only as a starting point.
-
-
Force Field Selection & Rationale:
-
Select a robust molecular mechanics force field. The MMFF94 (Merck Molecular Force Field 94) is an excellent choice for drug-like organic molecules as it is well-parameterized for a wide variety of functional groups and intramolecular interactions, including hydrogen bonds. Its selection ensures that the potential energy surface is described with reasonable accuracy.
-
-
Conformational Search Execution:
-
Import the 3D structure into a computational chemistry package (e.g., Spartan, Schrödinger Maestro, or the open-source CREST/xtb package).[8]
-
Set up a systematic or stochastic conformational search. A Monte Carlo search with torsional sampling is highly effective.
-
Causality: The search algorithm systematically rotates the identified key bonds (τ1-τ4) in discrete steps. After each rotation, a rapid energy minimization is performed to relax strained geometries. This process is repeated thousands of times to ensure comprehensive exploration of the potential energy surface.[8]
-
-
Energy Minimization and Analysis:
-
All unique conformers identified during the search are subjected to a more rigorous geometry optimization using a gradient-based minimizer (e.g., Polak-Ribière conjugate gradient).
-
The final, optimized energy of each conformer is calculated. The results are sorted by relative energy (ΔE, in kcal/mol) compared to the global minimum (the most stable conformer).
-
Conformers within a reasonable energy window (e.g., 0-5 kcal/mol) of the global minimum are retained for further analysis, as these are the most likely to be populated at room temperature.
-
Predicted Data and Interpretation
The output of the computational analysis is a list of low-energy conformers, their relative stabilities, and their geometric parameters.
Table 1: Hypothetical Low-Energy Conformers and Key Dihedral Angles
| Conformer ID | Relative Energy (ΔE, kcal/mol) | τ1 (°C-C-C-C) | τ2 (°N-C-C-C) | τ3 (°C-C-C-C) | Intramolecular H-Bond (O-H···N) |
| Conf-1 | 0.00 (Global Minimum) | 35.2 | 178.5 (anti) | -65.1 (gauche) | Yes (Strong) |
| Conf-2 | 0.85 | 33.8 | 175.1 (anti) | 179.2 (anti) | No |
| Conf-3 | 1.98 | -36.1 | 68.3 (gauche) | 177.6 (anti) | No |
-
Interpretation: In this hypothetical result, the global minimum energy conformer (Conf-1) is stabilized by a strong intramolecular hydrogen bond between the terminal hydroxyl group (donor) and the sp²-hybridized N2 atom of the pyrazole ring (acceptor). This interaction "folds" the propanol chain back towards the ring system, significantly restricting its conformational freedom. The phenyl ring (τ1) is predicted to be twisted out of the plane of the pyrazole ring by ~35° to alleviate steric clash. Other conformers, like Conf-2, which feature an extended sidechain without the H-bond, lie slightly higher in energy.
Caption: Computational conformational search workflow.
Part II: Experimental Validation
Computational predictions must be validated against experimental data. NMR spectroscopy and X-ray crystallography are the two most powerful techniques for elucidating molecular conformation in the solution and solid states, respectively.[10][11]
Protocol: NMR Spectroscopy for Solution-State Conformation
NMR provides information about the average conformation of a molecule in solution.[12][13] Key parameters like coupling constants and Nuclear Overhauser Effects (NOEs) are highly sensitive to molecular geometry.
-
Sample Preparation:
-
Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; non-polar solvents may favor intramolecular hydrogen bonding, while polar, H-bond competing solvents (like DMSO) may disrupt it. This choice allows for probing environmental effects on conformation.
-
Transfer the solution to a high-quality NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Analysis: Carefully measure the vicinal coupling constants (³J) between the protons on the propanol chain (Hα, Hβ, Hγ). The magnitude of ³J is related to the dihedral angle between the coupled protons via the Karplus equation. For example, a large ³J value (~10-14 Hz) between Hα and Hβ would suggest an anti-periplanar relationship, while smaller values (~2-5 Hz) suggest a gauche relationship. This provides direct experimental insight into the τ3 dihedral angle.[10]
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:
-
Acquire a 2D NOESY spectrum. This experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.
-
Causality & Interpretation: The presence of a cross-peak between two protons in a NOESY spectrum is direct evidence of their spatial proximity. For our molecule, a key NOE would be between the terminal -OH proton and a proton on the pyrazole ring (e.g., H4). The observation of such a cross-peak would provide strong experimental validation for the folded, hydrogen-bonded conformation (Conf-1) predicted by computational modeling. Conversely, its absence would suggest the molecule predominantly adopts an extended conformation in solution.
-
Protocol: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[14][15] While this may not be identical to the solution-state conformation, it typically represents a single, low-energy state and is invaluable for validating computational minima.[16]
-
Crystal Growth (Self-Validating Step):
-
The ability to grow a high-quality single crystal is the first validation point. This requires extensive screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Causality: A successful crystallization implies that the molecule can adopt a regular, repeating, low-energy conformation that is stable enough to form a crystal lattice.
-
Select a single, defect-free crystal of appropriate size (~0.1-0.3 mm) under a microscope.
-
-
Data Collection:
-
Mount the crystal on a goniometer head in a single-crystal X-ray diffractometer.[17]
-
Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and improve data quality.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Build the molecular model into the electron density map and refine it using least-squares methods. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.[17][18]
-
-
Data Interpretation:
-
The resulting crystal structure provides the exact values for τ1, τ2, τ3, and τ4 in the solid state. This experimental structure can be directly compared to the computationally predicted low-energy conformers. A close match provides powerful validation for the accuracy of the chosen force field and computational methodology.
-
Conclusion: From Conformation to Function
The conformational analysis of this compound is a critical endeavor for any drug discovery program utilizing this scaffold. The integrated approach detailed in this guide—leveraging the predictive power of computational modeling and the definitive validation of NMR and X-ray crystallography—provides a robust pathway to understanding its three-dimensional structure.
The preferred conformation dictates the molecule's shape and the vectoral presentation of its key interaction points: the hydrogen-bond-donating/accepting pyrazole ring, the hydrophobic phenyl group, and the polar hydroxyl group. This shape complementarity is the foundation of molecular recognition and binding affinity at a biological target.[3][5] By elucidating the low-energy conformational ensemble, researchers can generate more accurate hypotheses for structure-activity relationships, design more effective analogues with pre-organized bioactive conformations, and ultimately accelerate the development of novel therapeutics.
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The Pyrazole Core: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery
Abstract
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has evolved from a laboratory curiosity into one of the most significant structural motifs in modern medicinal chemistry. Its journey, spanning over 130 years, is a compelling narrative of chemical ingenuity and therapeutic innovation. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the discovery and history of novel pyrazole compounds. We will delve into the foundational synthetic methodologies, trace the evolution to modern, high-efficiency protocols, and chronicle the rise of pyrazole-based therapeutics from early analgesics to blockbuster drugs like Celecoxib and Sildenafil. By examining the causality behind experimental choices and the structure-activity relationships that confer its "privileged" status, this guide aims to provide a deep, actionable understanding of this remarkable scaffold.
The Genesis of a Scaffold: Discovery and Early Synthesis
The story of pyrazole begins in the late 19th century, a fertile period for heterocyclic chemistry. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883 .[1][2] While searching for quinine-like compounds, Knorr's work on the condensation of β-ketoesters with hydrazine derivatives led to the synthesis of the first pyrazolone derivatives, including the analgesic drug antipyrine.[3] This seminal work, now known as the Knorr Pyrazole Synthesis , was the first to create a substituted pyrazole and laid the groundwork for the entire field.[4]
A few years later, in 1889, fellow German chemist Eduard Buchner , who would later win the Nobel Prize for his work on cell-free fermentation, reported the first synthesis of the parent pyrazole compound itself.[5][6][7] These pioneering efforts established the fundamental chemical identity of the pyrazole ring and hinted at its potential pharmacological relevance. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until much later, in 1959, from watermelon seeds, highlighting the predominantly synthetic origin of this compound class in drug discovery.[1]
Foundational Synthetic Methodologies: The Knorr Synthesis
The most enduring and fundamental method for constructing the pyrazole core is the Knorr Pyrazole Synthesis.[8] Its robustness, high yields, and the ready availability of starting materials are the causal factors behind its century-long utility. The reaction involves the acid-catalyzed cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[9][10]
The mechanism proceeds via a well-understood pathway:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.[10]
-
Intramolecular Cyclization: The second nitrogen atom then performs an intramolecular attack on the remaining carbonyl group, forming a cyclic intermediate.[8][10]
-
Dehydration: The intermediate readily loses two molecules of water to form the stable, aromatic pyrazole ring.[8]
The elegance of the Knorr synthesis lies in its convergent nature, rapidly building complexity from simple, acyclic precursors.
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review of pyrazole-containing compounds in medicinal chemistry
An In-depth Technical Guide to Pyrazole-Containing Compounds in Medicinal Chemistry
Authored by Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its versatile physicochemical properties and synthetic accessibility have led to its incorporation into a vast number of biologically active compounds.[1][3] This guide provides an in-depth review of the pyrazole core, exploring its fundamental properties, key synthetic methodologies, and its role in the design of therapeutics across a wide spectrum of diseases. We will dissect the structure-activity relationships (SAR) of prominent pyrazole-based drugs, providing field-proven insights into why this scaffold continues to be a cornerstone of modern drug discovery and development.[1] With over 40 FDA-approved drugs featuring this moiety, the pyrazole ring is a validated and powerful tool for creating novel therapeutics.[4]
The Pyrazole Core: A Privileged Scaffold by Design
The utility of the pyrazole ring in drug design is not accidental; it stems from a unique combination of chemical and physical properties that allow it to engage with biological targets effectively and confer favorable pharmacokinetic profiles.[4][5]
Physicochemical and Structural Properties
-
Aromaticity and Stability: The pyrazole ring is an aromatic system, which imparts significant chemical stability. This stability is crucial for a drug molecule to survive the metabolic processes within the body.
-
Tautomerism: Unsubstituted or mono-substituted pyrazoles can exist in different tautomeric forms, which can influence their interaction with biological targets.[5]
-
Hydrogen Bonding Capability: The pyrazole ring possesses both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the "pyridine-like" N2), allowing for versatile interactions with protein active sites.[5]
-
Dipole Moment: The presence of two nitrogen atoms creates a significant dipole moment, which can influence solubility and interactions with polar environments in receptor pockets.
-
Tunable Lipophilicity: The pyrazole core is significantly less lipophilic than a benzene ring, which can be a major advantage in drug design.[4] This property can be finely tuned through substitution, allowing chemists to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
The Pyrazole Ring as a Bioisostere
A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyrazole ring is an excellent bioisostere for other aromatic rings, most notably benzene and phenol.[4]
-
Rationale for Bioisosteric Replacement: Replacing a benzene ring with a pyrazole can enhance potency and improve physicochemical properties like water solubility and metabolic stability.[4] For instance, the calculated logP (ClogP) of pyrazole is 0.24, far lower than benzene's 2.14, indicating a significant reduction in lipophilicity which can prevent non-specific binding and improve pharmacokinetics.[4]
| Feature | Pyrazole | Benzene | Rationale for Substitution |
| ClogP | 0.24[4] | 2.14[4] | Reduces lipophilicity, potentially improving solubility and reducing metabolic issues.[4] |
| H-Bonding | Donor (N-H) & Acceptor (N)[5] | None | Introduces specific hydrogen bonding interactions to enhance target binding affinity. |
| Metabolism | Generally stable | Prone to oxidation (e.g., hydroxylation) | Can block a site of metabolism, increasing the drug's half-life. |
Foundational Synthetic Strategies
The widespread use of pyrazoles is underpinned by robust and versatile synthetic methodologies that allow for the creation of diverse derivatives.
Knorr Pyrazole Synthesis
The most fundamental and widely used method is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This reaction is highly efficient and allows for significant variation in the substituents at positions 1, 3, and 5 of the pyrazole ring.
Experimental Protocol: Generalized Knorr Synthesis
-
Solubilization: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable protic solvent, such as ethanol or acetic acid.
-
Hydrazine Addition: Add the selected hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), a mild base may be added.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via recrystallization or silica gel column chromatography to yield the desired pyrazole derivative.
Causality in Experimental Choice: The choice of solvent and temperature is critical. Protic solvents like ethanol facilitate the condensation and dehydration steps. Acetic acid can act as both a solvent and a catalyst. The reaction's regioselectivity can be influenced by the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine.
Caption: Pyrazole scaffold forming key H-bonds in a kinase active site.
Erectile Dysfunction: PDE5 Inhibition
Sildenafil (Viagra®) , a revolutionary treatment for erectile dysfunction, is built upon a pyrazolopyrimidinone core. [4]
-
Mechanism of Action: Penile erection is mediated by cyclic guanosine monophosphate (cGMP), which causes smooth muscle relaxation and blood inflow. The enzyme phosphodiesterase type 5 (PDE5) breaks down cGMP. Sildenafil inhibits PDE5, leading to elevated cGMP levels and enhanced erectile function in the presence of sexual stimulation. [4]* Role of the Pyrazole Scaffold: The pyrazole portion of sildenafil's core structure forms crucial π-π stacking and hydrogen bonding interactions within the hydrophilic pocket of the PDE5 active site, anchoring the molecule for potent inhibition. [4]
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The Pyrazole Scaffold: A Versatile Blueprint for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of chemical scaffolds, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure in drug discovery.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous approved drugs and promising clinical candidates.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals on the identification of novel pyrazole derivatives, from rational design and synthesis to robust screening methodologies and hit-to-lead optimization.
The Enduring Appeal of the Pyrazole Core
The significance of the pyrazole moiety in medicinal chemistry stems from its unique physicochemical properties.[1] The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules. Furthermore, the aromatic nature of the ring contributes to its stability and allows for diverse substitutions at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.
Pyrazoles are integral components of drugs targeting a wide spectrum of diseases.[1][5] Notable examples include the anti-inflammatory drug celecoxib (a selective COX-2 inhibitor), the anxiolytic indiplon, and the anti-obesity drug rimonabant. The broad biological activity of pyrazole derivatives encompasses anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, underscoring the immense potential of this scaffold in addressing unmet medical needs.[4][5]
Crafting the Pyrazole Arsenal: Synthetic Strategies
The successful identification of novel pyrazole derivatives hinges on the ability to synthesize a diverse and well-characterized chemical library. Fortunately, a rich body of synthetic methodologies exists for the construction and derivatization of the pyrazole ring.
Foundational Synthesis: Cyclocondensation Reactions
The most prevalent and versatile method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[3] This approach allows for the introduction of a wide range of substituents on the pyrazole ring, depending on the choice of starting materials.
Protocol: A General Procedure for Pyrazole Synthesis via Cyclocondensation
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired pyrazole derivative.[3]
Modern Synthetic Innovations
While classical methods remain valuable, contemporary organic synthesis has introduced more efficient and environmentally friendly approaches to pyrazole synthesis. These include:
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields by utilizing microwave irradiation to rapidly heat the reaction mixture.[6]
-
Multicomponent Reactions (MCRs): MCRs allow for the one-pot synthesis of complex pyrazole derivatives from three or more starting materials, increasing synthetic efficiency and reducing waste.[5]
-
Transition-Metal Catalysis: The use of transition-metal catalysts, such as palladium and copper, has enabled novel and regioselective methods for pyrazole synthesis.[7]
The choice of synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
Identifying the "Hits": A Multi-pronged Screening Approach
With a library of pyrazole derivatives in hand, the next critical step is to identify compounds with the desired biological activity. A well-designed screening cascade, often employing a combination of computational and experimental methods, is essential for efficiently triaging compounds and identifying promising "hits."
In Silico Triage: Virtual Screening and Molecular Docking
Computational methods provide a rapid and cost-effective means of prioritizing compounds for experimental testing.[8][9]
-
Virtual Screening (VS): VS involves the computational screening of large compound libraries against a specific biological target.[10] This can be achieved through ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which utilize the three-dimensional structure of the target protein.[11]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[12][13] Docking studies can help to rationalize the activity of known compounds and guide the design of new derivatives with improved potency.[14][15]
Workflow for Virtual Screening and Molecular Docking
Caption: A typical workflow for identifying pyrazole hits using computational methods.
Experimental Validation: In Vitro Assays
Promising candidates identified through computational methods must be validated experimentally. The choice of assay will depend on the therapeutic area and the specific biological target.
Example: Anticancer Activity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[16]
Protocol: MTT Assay for Anticancer Screening
-
Cell Seeding: Cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[16]
-
Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, and the absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[6]
Table 1: Example of Anticancer Activity Data for Pyrazole Derivatives
| Compound | Target Cell Line | IC50 (µM) |
| 45b | HCT-116 (Colon) | 0.053[6] |
| 45b | MCF-7 (Breast) | 0.126[6] |
| 45b | HepG2 (Liver) | 0.039[6] |
Hit-to-Lead Optimization: Refining the Molecular Blueprint
Once initial "hits" are identified, the process of hit-to-lead optimization begins. This involves a multidisciplinary approach to improve the potency, selectivity, and pharmacokinetic properties of the compounds.
Key Considerations in Hit-to-Lead Optimization:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the hit compound and evaluating the effect on its biological activity to identify key structural features required for potency.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds to ensure they have the potential to become safe and effective drugs.[8]
-
Mechanism of Action (MoA) Studies: Elucidating how the compound exerts its biological effect at the molecular level, which can provide valuable insights for further optimization.
Signaling Pathway Example: Inhibition of Cyclooxygenase-2 (COX-2)
Several pyrazole derivatives exhibit anti-inflammatory activity by selectively inhibiting the COX-2 enzyme.[4] Understanding the interaction of these compounds with the COX-2 active site is crucial for designing more potent and selective inhibitors.
Caption: Simplified diagram of pyrazole derivatives inhibiting the COX-2 signaling pathway.
The Future of Pyrazole-Based Drug Discovery
The pyrazole scaffold continues to be a rich source of inspiration for the development of new medicines. Advances in computational chemistry, synthetic methodologies, and high-throughput screening are accelerating the pace of discovery. The integration of artificial intelligence and machine learning is also poised to revolutionize the design and optimization of novel pyrazole derivatives with enhanced therapeutic potential. As our understanding of disease biology deepens, the versatility of the pyrazole nucleus will undoubtedly continue to be harnessed to create the next generation of innovative therapies.
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Methodological & Application
Investigating the Anticancer Potential of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer properties.[1] Pyrazole derivatives have been shown to target various critical pathways in cancer cells, such as those involving receptor tyrosine kinases (e.g., EGFR, VEGFR-2), cyclin-dependent kinases (CDKs), and mediators of apoptosis.[2] This has led to the development of several FDA-approved pyrazole-containing drugs for cancer treatment.[3] The compound 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol represents a novel investigational molecule within this class. Its unique structural features, combining a phenyl-substituted pyrazole core with a propanol side chain, suggest potential for novel interactions with anticancer targets.
This document provides a comprehensive guide for researchers interested in evaluating the anticancer efficacy of this compound in various cancer cell lines. The following protocols and application notes are based on established methodologies for analogous pyrazole derivatives and are intended to serve as a robust starting point for investigation.
Hypothesized Mechanism of Action: Targeting Apoptosis and the Cell Cycle
Based on the known activities of structurally related pyrazole compounds, it is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis and/or cell cycle arrest. Many pyrazole derivatives have been reported to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[4][5] A plausible mechanism involves the modulation of the Bcl-2 family of proteins, key regulators of apoptosis.[6] Specifically, the compound could potentially downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[7]
Furthermore, pyrazole derivatives have been observed to cause cell cycle arrest at various phases, notably the G2/M or S phase, thereby preventing cancer cell proliferation.[4][8] This is often associated with the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
Hypothesized Signaling Pathway for this compound
Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
The following section details the step-by-step protocols for investigating the anticancer properties of this compound.
Cell Culture and Compound Preparation
Rationale: Proper cell culture technique is fundamental to obtaining reproducible and reliable data. The choice of cell line should be guided by the research question (e.g., using a panel of breast cancer cell lines to assess subtype-specific effects). The compound must be dissolved in a suitable solvent, typically DMSO, at a high concentration to create a stock solution.
Protocol:
-
Cell Line Maintenance:
-
Culture cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC-3 [prostate]) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 70-80% confluency.
-
-
Compound Stock Solution Preparation:
-
Dissolve this compound in sterile DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the 10 mM stock solution in a complete culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) must be included in all experiments.
-
Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects.
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow for Cell Viability Assessment
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Application Note & Protocol: A Comprehensive Guide to Evaluating the Antimicrobial Activity of Novel Pyrazole Compounds
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[1][2] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological properties, including significant antibacterial and antifungal activities.[3][4][5][6][7] This document provides a comprehensive, in-depth protocol for researchers, scientists, and drug development professionals to reliably assess the in vitro antimicrobial potency of novel pyrazole compounds.
This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to ensure robust, reproducible, and meaningful data. The methodologies described are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data comparability across different laboratories.[8][9]
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The primary goal of in vitro AST is to determine the effectiveness of a compound against a specific microorganism, providing a reliable prediction of how the organism is likely to respond to therapy.[9] This is quantified through two key metrics:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[2][10][11] This is the primary measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][12][13] This metric is crucial for distinguishing between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill the organism). An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[13]
Standardized testing methodologies are paramount for generating reproducible and comparable data.[9] This protocol is aligned with the principles outlined in the CLSI M07 document, which provides guidelines for dilution antimicrobial susceptibility tests for bacteria.[8][14]
Essential Materials and Reagents
Equipment
-
Biological Safety Cabinet (Class II)
-
Autoclave
-
Incubator (temperature-controlled, ambient air)
-
Vortex mixer
-
Spectrophotometer or dedicated turbidity meter
-
Calibrated micropipettes (single and multichannel)
-
Sterile 96-well, flat-bottom microtiter plates
-
Sterile culture tubes, flasks, and Petri dishes
-
Sterile pipette tips, swabs, and inoculation loops
Media and Reagents
-
Test Microorganisms: Relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacterial strains. Fungal strains (e.g., Candida albicans ATCC 90028) can also be used.
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard for most aerobic bacteria.[15] Mueller-Hinton Agar (MHA) is used for solid media applications.[10][16] Specific organisms may require specialized media (e.g., RPMI-1640 for fungi).
-
Pyrazole Compounds: Synthesized and purified test compounds.
-
Control Antibiotics: A well-characterized antibiotic with known activity against the test strains (e.g., Ciprofloxacin, Vancomycin, Fluconazole).
-
Solvent: Dimethyl sulfoxide (DMSO) is commonly used to dissolve hydrophobic compounds. Ensure it is of high purity (≥99.5%).
-
Saline: Sterile 0.85% or 0.9% NaCl solution.
-
McFarland Turbidity Standards: Commercially purchased or freshly prepared 0.5 McFarland standard.[17]
-
Growth Indicator: (Optional) Resazurin sodium salt solution for colorimetric determination of cell viability.[18]
Step-by-Step Experimental Protocols
The overall workflow involves preparing the microorganism, preparing the test compounds, performing the susceptibility assay, and interpreting the results.
Figure 1: Experimental workflow from preparation to MIC/MBC determination.
Protocol: Preparation of Standardized Microbial Inoculum
Causality Statement: A standardized inoculum density is the cornerstone of reproducible AST.[19] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values, while an overly dilute inoculum can result in falsely low MICs.[19] The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria, which is the universally accepted starting concentration.[10][17][19][20]
-
Culture Revival: From a stock culture, streak the test microorganism onto a non-selective agar plate (e.g., MHA) and incubate for 18-24 hours at 35-37°C to obtain fresh, isolated colonies.
-
Suspension Preparation: Using a sterile loop or swab, touch 3-5 well-isolated colonies of the same morphology.[10][21] Emulsify the colonies in a tube containing 4-5 mL of sterile saline or Mueller-Hinton Broth.
-
Turbidity Standardization: Vortex the suspension thoroughly. Visually compare its turbidity to that of a 0.5 McFarland standard against a white background with contrasting black lines.[10][17] Adjust the turbidity as needed:
-
If too turbid, add more sterile saline/broth.
-
If not turbid enough, add more colonial growth.[20]
-
-
Final Inoculum Dilution (for Broth Microdilution): The standardized suspension (1.5 x 10⁸ CFU/mL) must be further diluted to achieve the final target inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:150 dilution, but should be validated for the specific volumes used in your assay. For example, diluting the standardized suspension 1:100 in broth, and then adding an equal volume of this to the compound in the well (a further 1:2 dilution) achieves this target.
Protocol: Broth Microdilution Assay for MIC Determination
Causality Statement: The broth microdilution method is the "gold standard" for determining quantitative MIC values.[2][8][14][22] It exposes a standardized number of microorganisms to a range of precisely defined (typically two-fold serial) concentrations of the test compound, allowing for the identification of the exact concentration that inhibits growth.
-
Compound Preparation: Prepare a stock solution of the pyrazole compound in 100% DMSO (e.g., at 100x the highest desired final concentration).
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the prepared pyrazole stock solution (diluted to 2x the highest final concentration in CAMHB) to the wells in column 1.
-
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this process from column 2 to column 10. Discard 100 µL from column 10 after mixing.
-
Result: Columns 1-10 now contain 100 µL of the pyrazole compound in decreasing concentrations.
-
-
Control Wells:
-
Column 11 (Growth Control): Add 100 µL of CAMHB. This well contains no compound and should show robust microbial growth.
-
Column 12 (Sterility Control): Add 100 µL of CAMHB. This well is not inoculated and should remain clear, confirming the sterility of the medium.
-
(Optional) Solvent Control: If there is concern about DMSO toxicity, prepare a separate well with the highest concentration of DMSO used in the assay (without the pyrazole compound).
-
-
Inoculation: Add 100 µL of the final diluted inoculum (prepared in step 4.1.4) to wells in columns 1 through 11. Do not add inoculum to column 12.
-
Final Volume: 200 µL per well.
-
Final Inoculum Density: Approximately 5 x 10⁵ CFU/mL.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
Protocol: Reading the MIC
The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth.[11]
-
Visual Reading: Observe the wells from the bottom using a reading mirror or by holding the plate up to a light source. The MIC is the first well that appears clear, corresponding to complete inhibition of growth. A small, pinpoint button of growth at the bottom may be disregarded.
-
(Optional) Spectrophotometric Reading: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that causes a significant reduction (e.g., ≥90%) in OD compared to the growth control well.
-
(Optional) Resazurin Method: Add 20-30 µL of resazurin solution to each well and incubate for an additional 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to pink resorufin. The MIC is the lowest concentration well that remains blue.[18]
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
Causality Statement: The MBC test is a necessary follow-up to the MIC assay to determine if a compound is bactericidal or merely bacteriostatic.[2][13] This is achieved by subculturing the contents of the clear wells from the MIC plate onto antibiotic-free agar to see if any viable organisms remain.[13]
-
Subculturing: From the MIC plate, select the well corresponding to the MIC and the next two to three wells with higher concentrations (that also show no growth).
-
Plating: Using a calibrated loop or by pipetting, take a 10-100 µL aliquot from each selected well and spread it onto a fresh MHA plate. Be sure to label each plate corresponding to the concentration from which the sample was taken.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1][13]
Data Presentation and Interpretation
Results should be presented clearly to allow for easy comparison. A tabular format is highly recommended.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Pyrazole-A | S. aureus ATCC 29213 | 8 | 16 | Bactericidal (2) |
| Pyrazole-A | E. coli ATCC 25922 | 16 | >128 | Bacteriostatic (>8) |
| Pyrazole-B | S. aureus ATCC 29213 | 32 | 64 | Bactericidal (2) |
| Pyrazole-B | E. coli ATCC 25922 | 64 | >128 | Bacteriostatic (>2) |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.25 | 0.5 | Bactericidal (2) |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | Bactericidal (2) |
Self-Validation and Trustworthiness
The integrity of your results depends on a robust system of controls.
-
Sterility Control (Negative): A clear well confirms that the media and handling procedures were aseptic.
-
Growth Control (Positive): Robust turbidity confirms that the microorganisms were viable and the medium supported growth.
-
Reference Antibiotic (Method Control): Including a standard antibiotic with a known MIC range for the quality control strain (e.g., S. aureus ATCC 29213) validates the entire experimental setup. Your result should fall within the established quality control range.
-
Solvent Toxicity Control: This ensures that the solvent (e.g., DMSO) at the concentrations used does not inhibit microbial growth.
Figure 2: Logical relationship between experimental inputs and controls for data validation.
(Optional) Preliminary Screening via Agar Disk Diffusion
For high-throughput screening of many compounds, the agar disk diffusion (Kirby-Bauer) method can be a useful qualitative first step.[23]
Causality Statement: This method relies on the diffusion of the compound from a paper disk into the agar, creating a concentration gradient.[10][23][24] If the microorganism is susceptible, a clear "zone of inhibition" will form where the concentration is sufficient to prevent growth.[23][25] The size of this zone provides a semi-quantitative measure of potency.
-
Inoculation: Dip a sterile swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[23][26][27]
-
Streaking: Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[23][26][27]
-
Disk Application: Aseptically place sterile paper disks impregnated with a known amount of the pyrazole compound onto the agar surface. Gently press each disk to ensure full contact.[25]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement: Measure the diameter of the zones of inhibition in millimeters (mm).[26] A larger zone diameter generally indicates greater antimicrobial activity.
References
-
CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
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Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. World Organisation for Animal Health (WOAH). [Link]
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Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
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MIC (Broth Microdilution) Testing. The Rubin Lab, YouTube. [Link]
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Antibacterial pyrazoles: tackling resistant bacteria. National Center for Biotechnology Information (NCBI), PMC. [Link]
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Antimicrobial Susceptibility Testing. National Center for Biotechnology Information (NCBI), StatPearls. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
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Antimicrobial Susceptibility Testing. APEC. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information (NCBI). [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM). [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health (NIH). [Link]
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Prepare bacterial inoculum according to McFarland standards. ResearchGate. [Link]
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Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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Methodologies for Antimicrobial Susceptibility Testing. Unknown Source. [Link]
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Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. U.S. Environmental Protection Agency (EPA). [Link]
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Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
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Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. i-sense. [Link]
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Determination of minimum inhibitory concentrations. PubMed. [Link]
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Minimum bactericidal concentration. Wikipedia. [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Organic Communications. [Link]
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McFarland Standard. Dalynn Biologicals. [Link]
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Preparation of 0.5 McFarland Turbidity Standards. Microbiology Class. [Link]
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Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis Online. [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
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Application Note: PYR-OH-1, a Phenylpyrazole-Based Fluorophore for Live-Cell Imaging
An in-depth guide to the application of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol as a novel fluorescent probe in bioimaging.
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry and drug development, with numerous derivatives finding use as therapeutic agents.[1][2][3][4] Recently, the unique photophysical properties of pyrazole derivatives have been harnessed for bioimaging applications, offering high synthetic versatility and stability.[5][6] This document outlines the proposed application of this compound, hereafter referred to as PYR-OH-1, as a novel fluorescent probe for live-cell imaging. While historically utilized as a synthetic intermediate in pharmaceutical development[7], the inherent chemical architecture of PYR-OH-1, featuring a phenyl-substituted pyrazole core, suggests latent fluorescent properties. We provide a detailed theoretical framework, protocols for practical application in cell staining, and methodologies for validating its use in a biological context, including microscopy settings and cytotoxicity assessments.
Introduction to Phenylpyrazole Probes
Fluorescence bioimaging has become an indispensable tool for real-time monitoring of dynamic processes in living cells and tissues.[5] Small-molecule fluorescent probes are central to this technique, providing the means to visualize cellular structures, organelles, and specific biomolecules with high sensitivity and spatiotemporal resolution.[8][9] Among the various heterocyclic scaffolds used in probe design, pyrazole derivatives are particularly noteworthy due to their robust chemical nature, high quantum yields, and good photostability when appropriately substituted.[10]
The core structure of PYR-OH-1 combines a pyrazole ring with a phenyl group, creating a conjugated π-system that is fundamental for fluorescence.[10] The propanol moiety offers a site for potential future functionalization, enabling the development of targeted probes for specific organelles or biomolecules.[11] This application note serves as a foundational guide for researchers looking to explore the utility of this promising, yet uncharacterized, fluorophore in cellular imaging.
Physicochemical & Predicted Photophysical Properties
The successful application of a fluorescent probe is contingent on its photophysical characteristics. While experimental validation is essential, the properties of PYR-OH-1 can be predicted based on the known behavior of similar phenylpyrazole structures.[5][10]
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₂H₁₄N₂O | [7] |
| Molecular Weight | 202.25 g/mol | [7] |
| Purity | ≥95% | [7] |
| Predicted Excitation Max (λex) | ~350 - 400 nm | Based on the UV absorbance of conjugated pyrazole systems.[12][13] |
| Predicted Emission Max (λem) | ~420 - 480 nm (Blue/Cyan) | Expected Stokes shift for this class of fluorophores.[10] |
| Predicted Stokes Shift | ~70 - 80 nm | A notable and advantageous feature of many pyrazole probes.[10] |
| Predicted Quantum Yield (Φ) | 0.1 - 0.4 | Dependent on solvent polarity and local environment.[14] |
| Solubility | Soluble in DMSO, Ethanol | Standard for small organic molecules. |
| Storage | 2-8°C, desiccated, protected from light | [7] |
Rationale and Principle of Action
The fluorescence of PYR-OH-1 is hypothesized to originate from its extended π-conjugated system, which allows for the absorption of UV or near-UV light and subsequent emission of a photon at a longer wavelength (a lower energy). The key structural components contributing to this property are the pyrazole ring and the attached phenyl group.
-
Fluorophore Core: The pyrazole ring itself is a stable aromatic heterocycle. When substituted, it can act as both an electron donor and acceptor, forming the heart of the fluorophore.[5][10]
-
Conjugation & Tuning: The phenyl group extends the π-electron system, which typically shifts the absorption and emission spectra to longer wavelengths compared to an unsubstituted pyrazole.[10]
-
Functional Handle: The terminal hydroxyl (-OH) group on the propanol chain provides a reactive site for chemical modification. This "handle" can be used to attach targeting moieties, transforming the general stain into a specific probe for organelles like mitochondria or lysosomes.[11][15][16]
Figure 1: Key structural components of PYR-OH-1 contributing to its potential as a fluorescent probe.
Experimental Protocols
Disclaimer: These protocols are proposed for the initial characterization and application of PYR-OH-1. Optimization is required for specific cell types and experimental questions.
Reagent Preparation (Stock Solution)
-
Causality: A concentrated stock solution in an organic solvent like DMSO is necessary because most small-molecule probes have poor aqueous solubility. This allows for accurate dilution into aqueous cell culture media for final working concentrations.
-
Bring the vial of PYR-OH-1 powder to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving 2.02 mg of PYR-OH-1 (MW = 202.25 g/mol ) in 1 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. The stock solution should be stable for at least 6 months.
Protocol for General Live-Cell Staining
This protocol outlines a general method for staining the cytoplasm of live cultured mammalian cells. The optimal probe concentration and incubation time should be determined empirically.
-
Cell Seeding: Plate cells onto a suitable imaging vessel (e.g., glass-bottom 35 mm dishes or 96-well plates) at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours in complete culture medium.
-
Probe Preparation: Prepare a fresh working solution of PYR-OH-1 by diluting the 10 mM DMSO stock into pre-warmed serum-free culture medium or a suitable buffer like HBSS.[17] A good starting point is to test a range of final concentrations from 1 µM to 20 µM.
-
Expert Tip: The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the PYR-OH-1 working solution to the cells and incubate for 15-45 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed complete culture medium or imaging buffer to remove any unbound probe and reduce background fluorescence.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
-
Image Acquisition: Proceed immediately to imaging on a fluorescence or confocal microscope.
Figure 2: Standard workflow for live-cell staining with the PYR-OH-1 probe.
Confocal Microscopy Imaging Parameters
Confocal microscopy is recommended to minimize out-of-focus light and obtain high-resolution optical sections.[18]
-
Excitation: Based on the predicted absorbance, use a 405 nm diode laser. If unavailable, a UV laser (e.g., 355 nm or 364 nm) may be effective.
-
Detection: Set the emission detector to capture fluorescence between 420 nm and 480 nm.
-
Objective: Use a high numerical aperture (NA ≥ 1.2) oil or water immersion objective for the best resolution and light collection.
-
Pinhole: Adjust the pinhole to 1 Airy Unit (AU) for the emission wavelength to achieve optimal confocality and sectioning.[19]
-
Detector Gain & Laser Power: Start with low laser power (<5%) and moderate detector gain. Increase laser power gradually only if the signal is too weak, to minimize phototoxicity and photobleaching.[20]
-
Controls:
-
Unstained Cells: Image unstained cells using the same laser and detector settings to determine the level of cellular autofluorescence.
-
Vehicle Control: Image cells treated with the highest concentration of DMSO vehicle (e.g., 0.5%) to ensure it does not induce morphological changes or fluorescence.
-
Protocol for Cytotoxicity Assessment
Before extensive use, it is critical to determine the concentration range at which PYR-OH-1 is non-toxic to the cells under investigation.[21] A common method is a resazurin (e.g., alamarBlue) or MTT-based assay, which measures metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Probe Treatment: Prepare serial dilutions of PYR-OH-1 in complete culture medium. A suggested range is from 0.1 µM to 100 µM.
-
Incubation: Remove the old medium and add 100 µL of the PYR-OH-1 dilutions to the respective wells. Include wells with medium only (background control) and cells with medium containing 0.5% DMSO (vehicle control). Incubate for a period relevant to your imaging experiments (e.g., 4 hours or 24 hours).
-
Viability Assay:
-
Add 10 µL of resazurin reagent (or 20 µL of MTT solution) to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
-
Measurement: Read the absorbance or fluorescence on a plate reader according to the manufacturer's instructions.
-
Analysis: Normalize the results to the vehicle control (100% viability) and plot cell viability (%) versus probe concentration. The highest concentration that does not significantly reduce cell viability is the maximum recommended working concentration.
Figure 3: Workflow for determining the cytotoxicity of the PYR-OH-1 probe.
Potential Applications and Future Directions
-
General Cellular Morphology: At non-toxic concentrations, PYR-OH-1 can be used as a general cytoplasmic stain for visualizing cell shape, adherence, and density in live-cell cultures.
-
Backbone for Targeted Probes: The true potential of PYR-OH-1 lies in its utility as a modifiable scaffold. The terminal hydroxyl group is a prime site for synthetic modification to introduce organelle-targeting moieties.[11][22]
-
Mitochondria: Conjugation with a triphenylphosphonium (TPP) cation could direct the probe to accumulate in mitochondria, driven by the mitochondrial membrane potential.[15][23]
-
Lysosomes: Addition of a weakly basic amine, such as a morpholine group, could lead to probe accumulation in the acidic environment of lysosomes.[11]
-
-
Environmental Sensing: The fluorescence of pyrazole derivatives can be sensitive to the local microenvironment (e.g., polarity, viscosity). Future studies could explore if PYR-OH-1's emission spectrum or lifetime changes in response to cellular events like apoptosis or lipid droplet formation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Fluorescent Signal | 1. Probe concentration is too low.2. Incorrect microscope filter/laser settings.3. Photobleaching occurred during setup.4. Probe was degraded. | 1. Increase probe concentration systematically.2. Verify that excitation and emission settings match the probe's predicted spectra.3. Use low laser power and minimize light exposure before acquisition.4. Use a fresh aliquot of the stock solution. |
| High Background Fluorescence | 1. Probe concentration is too high.2. Insufficient washing.3. Probe precipitated in aqueous medium. | 1. Decrease probe concentration.2. Increase the number and duration of wash steps.3. Ensure the final DMSO concentration is low and the working solution is well-mixed. |
| Signs of Cell Stress or Death | 1. Probe concentration is cytotoxic.2. Incubation time is too long.3. Phototoxicity from laser exposure. | 1. Reduce probe concentration based on cytotoxicity assay results.2. Reduce the incubation time.3. Use the lowest possible laser power and reduce exposure time/frequency. |
References
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Synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (3). (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Tigreros, A., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-22. [Link]
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Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(36), 21369-21392. [Link]
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Al-Majiden, A. H., Al-Amri, A. M., & El-Apasery, M. A. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2017(4), M960. [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 26, 2026, from [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.
-
3-phenyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Tigreros, A., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-22. [Link]
-
Tan, M., & Yoon, J. (2022). Design strategies for organelle-selective fluorescent probes: where to start?. Coordination Chemistry Reviews, 469, 214668. [Link]
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Corbett, M. C., & Wouterse, A. C. (2012). Confocal microscopy on the beamline: novel three-dimensional imaging and sample positioning. Journal of Synchrotron Radiation, 19(Pt 5), 723–729. [Link]
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. [Link]
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Zhang, Y., et al. (2021). Recent Advances in Organelle-Targeted Fluorescent Probes. Molecules, 26(2), 217. [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Spahn, C., & Heilemann, M. (2019). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society, 141(7), 2770–2781. [Link]
-
Fluorophores for Confocal Microscopy. (n.d.). Evident Scientific. Retrieved January 26, 2026, from [Link]
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Navigating the Industrial Frontier: A Senior Application Scientist's Guide to Scaling the Synthesis of Pyrazole Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs. However, the transition from laboratory-scale synthesis to robust, scalable industrial production presents a formidable challenge. This comprehensive guide provides an in-depth analysis of the techniques and strategic considerations essential for the successful scale-up of pyrazole derivative synthesis. Moving beyond theoretical concepts, this document offers practical, field-proven insights into process optimization, safety management, and the implementation of modern manufacturing technologies. Detailed protocols for both batch and continuous flow processes are provided, equipping researchers and drug development professionals with the knowledge to navigate the complexities of large-scale production and accelerate the journey from discovery to market.
Foundational Principles: Understanding the Pyrazole Scaffold and Scale-Up Imperatives
Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of physicochemical properties, including the ability to participate in hydrogen bonding and engage in various biological interactions, making it a "privileged scaffold" in drug discovery.[1][2] The anti-inflammatory drug celecoxib, the anti-cancer agent crizotinib, and the erectile dysfunction treatment sildenafil are prominent examples of the therapeutic and commercial significance of this chemical class.[3]
The journey from a promising laboratory-scale synthesis to a commercially viable manufacturing process is fraught with challenges. A reaction that performs admirably in a round-bottom flask may behave unpredictably in a multi-ton reactor. The core directive of process scale-up is to ensure consistency, safety, and economic viability as production volumes increase. Key considerations include:
-
Reaction Kinetics and Thermodynamics: Understanding the reaction mechanism and its thermal profile is paramount. Exothermic reactions, in particular, require careful management to prevent thermal runaway.[4]
-
Mass and Heat Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yields.[5]
-
Safety and Environmental Impact: The use of hazardous reagents, such as hydrazine, necessitates stringent safety protocols and waste management strategies.[6][7]
-
Economic Viability: The cost of raw materials, energy consumption, and process efficiency are critical factors in determining the commercial feasibility of a synthetic route.
-
Regulatory Compliance: All manufacturing processes for active pharmaceutical ingredients (APIs) must adhere to Good Manufacturing Practices (GMP) and other regulatory guidelines.[8][9]
Strategic Approaches to Scalable Pyrazole Synthesis
The choice of synthetic strategy is the most critical decision in the scale-up process. While numerous methods exist for constructing the pyrazole ring, not all are amenable to large-scale production. This section explores the most industrially relevant approaches, detailing their advantages and limitations.
The Enduring Workhorse: The Knorr Pyrazole Synthesis and its Industrial Adaptation
The Knorr synthesis, first reported in the late 19th century, remains a cornerstone of industrial pyrazole production. This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Its enduring popularity stems from its use of readily available starting materials and its generally robust nature.
The industrial-scale synthesis of the anti-inflammatory drug Celecoxib provides an excellent case study of the Knorr synthesis in action. The process involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[1]
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is critical for controlling reaction kinetics and facilitating product isolation. While initial lab-scale syntheses may use a variety of solvents, industrial processes often favor those that are inexpensive, have a high boiling point for thermal control, and allow for straightforward crystallization of the product.
-
Catalyst: While the Knorr synthesis can proceed without a catalyst, acidic or basic catalysts are often employed to increase the reaction rate. The choice of catalyst must be carefully considered to avoid side reactions and ensure easy removal from the final product.
The Rise of Modern Technologies: Enhancing Efficiency and Safety
While the Knorr synthesis is reliable, modern manufacturing demands greater efficiency, safety, and sustainability. Several innovative technologies have emerged to address these needs in the context of pyrazole synthesis.
Microwave irradiation offers a significant advantage over conventional heating by providing rapid and uniform heating of the reaction mixture.[10] This can lead to dramatically reduced reaction times and improved yields.[11]
Causality in Experimental Choices:
-
Solvent-Free Conditions: Microwave synthesis can often be performed under solvent-free conditions, reducing the environmental impact and simplifying product work-up.[11]
-
Specialized Equipment: Industrial-scale microwave reactors are designed to handle larger volumes and provide precise control over reaction parameters.[10]
Sonication, the application of ultrasound to a reaction mixture, can enhance reaction rates through the phenomenon of acoustic cavitation. The formation and collapse of microscopic bubbles generate localized high temperatures and pressures, accelerating chemical transformations.
Continuous flow chemistry represents a fundamental shift from traditional batch processing. In a flow reactor, reagents are continuously pumped through a heated tube or channel, where the reaction takes place. This technology offers numerous advantages for large-scale synthesis:
-
Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with highly exothermic or hazardous reactions.[12]
-
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.
-
Scalability: Scaling up a flow process is often as simple as running the reactor for a longer period or using a larger reactor, avoiding the complex challenges of scaling up batch reactors.[12] A continuous flow process for the synthesis of Celecoxib has been developed, demonstrating the industrial potential of this technology.[13]
Detailed Protocols for Scalable Pyrazole Synthesis
This section provides detailed, step-by-step protocols for the synthesis of pyrazole derivatives using both traditional batch and modern continuous flow methods. These protocols are intended as a starting point and should be optimized for specific target molecules and production scales.
Protocol 1: Multi-Kilogram Scale Batch Synthesis of a Generic Pyrazole Derivative via Knorr Condensation
This protocol describes a generalized procedure for the synthesis of a pyrazole derivative in a 500 L glass-lined reactor.
Table 1: Reagents and Parameters for Batch Synthesis
| Parameter | Value | Justification |
| Reactor Volume | 500 L | Suitable for multi-kilogram scale production. |
| Starting Material 1 (1,3-Diketone) | 50 kg | Stoichiometric amount. |
| Starting Material 2 (Hydrazine Hydrate) | 25 kg | Molar equivalent to the diketone. |
| Solvent (e.g., Toluene) | 250 L | Provides good heat transfer and facilitates azeotropic water removal. |
| Catalyst (e.g., Acetic Acid) | 1 kg | Catalyzes the condensation reaction. |
| Reaction Temperature | 80-110 °C | Ensures a reasonable reaction rate without excessive side product formation. |
| Reaction Time | 8-12 hours | Typical for this type of condensation on a large scale. |
| Work-up | Cooling crystallization | A robust and scalable method for product isolation.[] |
Experimental Protocol:
-
Reactor Preparation: Ensure the 500 L reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the 1,3-diketone (50 kg) and toluene (250 L) to the reactor. Begin agitation.
-
Heating: Heat the mixture to 60 °C.
-
Hydrazine Addition: Slowly add hydrazine hydrate (25 kg) to the reactor over a period of 2-3 hours, maintaining the temperature between 60-70 °C. CAUTION: The reaction is exothermic; monitor the temperature closely and adjust the addition rate as needed.
-
Catalyst Addition: Add acetic acid (1 kg) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0-5 °C over 4-6 hours to induce crystallization.
-
Isolation: Filter the resulting slurry and wash the filter cake with cold toluene (50 L).
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Protocol 2: Pilot-Scale Continuous Flow Synthesis of a Pyrazole Derivative
This protocol outlines a procedure for the continuous synthesis of a pyrazole derivative using a commercially available flow reactor system.
Table 2: Parameters for Continuous Flow Synthesis
| Parameter | Value | Justification |
| Reactor Volume | 100 mL | Typical for a pilot-scale flow reactor. |
| Reagent 1 (1,3-Diketone in Toluene) | 1.0 M | A reasonable concentration for flow chemistry. |
| Reagent 2 (Hydrazine Hydrate in Toluene) | 1.0 M | Stoichiometric equivalent to the diketone. |
| Flow Rate (each stream) | 10 mL/min | Provides a suitable residence time for the reaction. |
| Residence Time | 5 minutes | Significantly shorter than batch processing. |
| Reactor Temperature | 150 °C | Higher temperatures can be safely achieved in flow reactors, accelerating the reaction. |
| Back Pressure Regulator | 10 bar | Prevents the solvent from boiling at elevated temperatures. |
| Work-up | In-line extraction/crystallization | Continuous purification can be integrated into the flow system. |
Experimental Protocol:
-
System Setup: Assemble the flow reactor system, including pumps, a T-mixer, the heated reactor coil, a back pressure regulator, and a collection vessel.
-
Reagent Preparation: Prepare stock solutions of the 1,3-diketone (1.0 M in toluene) and hydrazine hydrate (1.0 M in toluene).
-
Pumping: Set the flow rate of each reagent stream to 10 mL/min and begin pumping the solutions into the reactor.
-
Reaction: The reagents mix in the T-mixer and flow through the heated reactor coil (150 °C). The back pressure regulator is set to 10 bar.
-
Collection: The product stream is continuously collected in a cooled vessel.
-
Steady State: Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product for analysis and further processing.
-
Purification: The crude product stream can be directed to an in-line purification system, such as a liquid-liquid extractor or a continuous crystallizer.
Critical Considerations for Process Safety and Optimization
Managing the Hazards of Hydrazine
Hydrazine and its hydrate are highly toxic and potentially explosive.[6] When handling these reagents on a large scale, the following precautions are essential:
-
Closed Systems: All transfers and reactions should be conducted in closed systems to minimize operator exposure.[15]
-
Inert Atmosphere: Reactions involving hydrazine should be performed under an inert atmosphere (e.g., nitrogen) to prevent the formation of explosive mixtures with air.
-
Temperature Control: Strict temperature control is crucial to prevent the exothermic decomposition of hydrazine.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, splash goggles, and a face shield, must be worn at all times.[6]
Process Analytical Technology (PAT) for Real-Time Monitoring
Process Analytical Technology (PAT) involves the use of in-line analytical techniques to monitor and control manufacturing processes in real-time. For pyrazole synthesis, PAT can be used to:
-
Monitor Reaction Progress: In-line spectroscopy (e.g., FT-IR, Raman) can track the consumption of reactants and the formation of products, allowing for precise determination of the reaction endpoint.
-
Control Crystallization: Particle size analyzers can monitor the crystallization process, ensuring the formation of crystals with the desired size and morphology.
Purification Strategies for High-Purity APIs
The purification of the final pyrazole derivative is a critical step in ensuring the quality and safety of the API.[]
-
Crystallization: Crystallization is the most common method for purifying APIs on a large scale. The choice of solvent, cooling rate, and agitation are all critical parameters that must be carefully controlled.[16]
-
Chromatography: While less common for large-scale purification of small molecules, preparative chromatography can be used to remove closely related impurities that are difficult to separate by crystallization.
Regulatory Landscape and Waste Management
Navigating the Regulatory Maze
The manufacturing of APIs is a highly regulated industry. Key regulatory considerations include:
-
Good Manufacturing Practices (GMP): All aspects of the manufacturing process, from raw material sourcing to final product packaging, must comply with GMP guidelines.[8]
-
Process Validation: The manufacturing process must be validated to ensure that it consistently produces a product of the required quality.[9]
-
Impurity Profiling: All impurities in the final API must be identified and quantified to ensure they are within acceptable limits.
A Green Chemistry Approach to Waste Management
The synthesis of pyrazole derivatives can generate significant amounts of waste. A comprehensive waste management plan should be in place to minimize the environmental impact of the manufacturing process.[7][17]
-
Solvent Recycling: Where possible, solvents should be recovered and recycled.
-
Waste Treatment: Aqueous waste streams should be treated to remove any hazardous materials before being discharged.[18]
-
Incineration: Solid waste can be disposed of by incineration.[18]
Conclusion: The Future of Pyrazole Synthesis
The demand for pyrazole-containing pharmaceuticals is likely to continue to grow, driving the need for more efficient, safer, and more sustainable manufacturing processes. The integration of modern technologies such as continuous flow chemistry and process analytical technology will be key to meeting this demand. By embracing these innovations and adhering to the principles of green chemistry and process safety, the pharmaceutical industry can continue to deliver these life-saving medicines to patients around the world.
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Application Note: A Comprehensive Guide to Utilizing 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol in Enzyme Inhibition Assays
Introduction: Unveiling the Inhibitory Potential of a Novel Pyrazole Derivative
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Many of these effects are achieved through the specific inhibition of key enzymes in disease-related pathways.[3][4][5] This application note focuses on 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol , a pyrazole derivative with potential as a modulator of enzyme activity. Its structure, featuring both a pyrazole core and a hydroxyl functional group, suggests its potential to form bioactive molecules, possibly acting as a kinase inhibitor or targeting other enzymes central to disease progression.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in enzyme inhibition assays. We will move beyond a simple recitation of steps to explain the underlying principles and critical considerations for designing robust, reliable, and self-validating experiments. The goal is to empower researchers to confidently assess the inhibitory potential of this compound against their enzyme of interest.
Part 1: Foundational Knowledge - Physicochemical Characterization of this compound
Before embarking on enzyme inhibition studies, a thorough understanding of the compound's physicochemical properties is paramount. These properties will directly impact its behavior in an aqueous assay environment and are crucial for accurate data interpretation.
Solubility Determination: The Cornerstone of a Reliable Assay
Poor solubility is a common pitfall in enzyme assays, potentially leading to misleading results such as partial inhibition or non-specific effects.[6] It is essential to determine the aqueous solubility of this compound in the chosen assay buffer.
Protocol for Solubility Assessment:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: Create a series of dilutions of the stock solution in the intended enzyme assay buffer.
-
Visual Inspection: Visually inspect the dilutions for any signs of precipitation.
-
Spectrophotometric Analysis: Measure the absorbance of the dilutions at a wavelength where the compound absorbs. A plot of absorbance versus concentration should be linear within the soluble range. The point at which the curve deviates from linearity indicates the limit of solubility.
-
Nephelometry (Optional): For a more quantitative assessment, nephelometry can be used to detect scattered light from insoluble particles.
Expert Insight: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept constant across all experiments and should be at a level that does not affect enzyme activity.[6][7] It is advisable to perform a vehicle tolerance test to determine the maximum permissible solvent concentration.
Stability Assessment: Ensuring Compound Integrity
The stability of this compound in the assay buffer over the time course of the experiment is critical. Degradation of the compound can lead to an underestimation of its inhibitory potency.
Protocol for Stability Evaluation:
-
Incubation: Incubate the compound in the assay buffer at the intended experimental temperature for various time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Analytical Method: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact compound at each time point.
-
Data Analysis: A minimal decrease in the concentration of the parent compound over the experimental duration confirms its stability.
Part 2: Designing a Robust Enzyme Inhibition Assay
With a clear understanding of the compound's properties, a robust and reliable enzyme inhibition assay can be designed. The following sections outline the key considerations and a general protocol.
Essential Assay Components and Conditions
A successful enzyme assay requires careful optimization of all components and conditions to ensure that the measured activity is a true reflection of the enzyme's catalytic function.
| Parameter | Key Considerations & Rationale | Authoritative Source |
| Buffer | Maintain a constant pH and ionic strength. The buffer system should be chosen based on the optimal pH for the enzyme's activity. | [8] |
| Enzyme Concentration | The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration. This ensures that the assay is sensitive to changes in enzyme activity upon inhibitor binding. | [8] |
| Substrate Concentration | For competitive inhibitor screening, the substrate concentration should be at or below its Michaelis-Menten constant (Km). This increases the assay's sensitivity to inhibitors that compete with the substrate for the active site. | [8] |
| Temperature | Maintain a constant temperature throughout the assay, as enzyme activity is highly temperature-dependent. | [8] |
Workflow for Assay Optimization:
Caption: Workflow for optimizing an enzyme inhibition assay.
Step-by-Step Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.[9][10]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
DMSO (or other suitable solvent)
-
Microplate reader (or other appropriate detection instrument)
-
96-well or 384-well microplates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common approach is to use 2-fold or 3-fold serial dilutions to cover a wide concentration range.[11]
-
Assay Plate Setup:
-
Test Wells: Add a small volume of the diluted compound to the test wells.
-
Positive Control (No Inhibition): Add the same volume of DMSO (vehicle) to these wells. This represents 100% enzyme activity.[11]
-
Negative Control (Full Inhibition): Add a known inhibitor of the enzyme or buffer without the enzyme to these wells. This represents 0% enzyme activity.[11]
-
-
Enzyme Addition: Add the optimized concentration of the enzyme to all wells except the negative control wells that do not contain the enzyme.
-
Pre-incubation (Optional but Recommended): Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the assay temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the reaction progress over time using a microplate reader. The detection method will depend on the nature of the reaction (e.g., absorbance, fluorescence, luminescence). It is crucial to ensure the reaction is in the linear or initial velocity phase.[8]
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[11]
-
Self-Validating System: The Importance of Controls
| Control | Purpose | Expected Outcome |
| Positive Control (Vehicle) | Represents uninhibited (100%) enzyme activity. | Maximum signal. |
| Negative Control (No Enzyme/Full Inhibition) | Represents the background signal or 0% enzyme activity. | Minimum signal. |
| Compound Interference Control (No Enzyme) | To check if the test compound interferes with the detection method. | Signal should be similar to the negative control. |
Part 3: Advanced Mechanistic Studies
Once the IC50 value is established, further experiments can be conducted to elucidate the mechanism of inhibition.
Determining the Mode of Inhibition
Understanding how this compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive) provides valuable insights for lead optimization.
Experimental Design:
-
Perform enzyme kinetic studies at various fixed concentrations of the inhibitor and varying concentrations of the substrate.[12][13]
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the plot will reveal the mode of inhibition.
Visualizing Inhibition Mechanisms:
Caption: Simplified diagrams of competitive and non-competitive inhibition.
Assessing Reversibility of Inhibition
Determining whether the inhibition is reversible or irreversible is crucial for drug development.
Jump-Dilution Method:
-
Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) to allow for binding.
-
Rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate.
-
Monitor the enzyme activity over time.
Part 4: Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following table provides guidance on troubleshooting common problems.
| Problem | Potential Cause | Recommended Solution | Reference |
| High Variability in Data | Pipetting errors, inconsistent timing, temperature fluctuations. | Use calibrated pipettes, automate liquid handling if possible, ensure consistent incubation times and temperatures. | [14] |
| No Inhibition Observed | Compound is inactive, compound has low solubility, incorrect compound concentration. | Verify compound identity and purity, re-assess solubility, test a wider concentration range. | [15] |
| Irreproducible IC50 Values | Assay conditions not well-controlled, compound instability. | Re-optimize assay parameters, check compound stability in the assay buffer. | [15] |
| Assay Signal Drifts Over Time | Unstable reagents, product inhibition. | Prepare fresh reagents, ensure the reaction is measured in the initial velocity phase. | [15] |
Conclusion
This application note provides a comprehensive framework for the characterization of this compound as an enzyme inhibitor. By following the principles of thorough physicochemical characterization, robust assay design with appropriate controls, and systematic data analysis, researchers can generate high-quality, reproducible data. This will enable a confident assessment of the compound's therapeutic potential and provide a solid foundation for further drug discovery and development efforts.
References
-
Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Tipton, K. F., & Boyce, S. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Pharmaceuticals, 12(2), 84. [Link]
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Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). International Journal of Molecular Sciences, 22(16), 8885. [Link]
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Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact on tricarboxylic acid cycle and oxidative phosphorylation in cancer cells. (2024). bioRxiv. [Link]
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Enzyme Inhibition. (2022). In Biology LibreTexts. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2020). Scientific Reports, 10(1), 1-16. [Link]
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1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2018). Molbank, 2018(4), M1018. [Link]
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1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. [Link]
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Enzyme Inhibition. (2022). In Chemistry LibreTexts. [Link]
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IC50. In Wikipedia. [Link]
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This compound. MySkinRecipes. [Link]
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Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study. (2015). Journal of Clinical and Diagnostic Research, 9(10), BC01–BC02. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). STAR Protocols, 2(2), 100469. [Link]
-
Graphviz tutorial. (2021). YouTube. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (2020). Methods in Molecular Biology, 2089, 41-46. [Link]
-
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2024). Journal of Medicinal Chemistry. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]
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Flowcharting Made Easy: Visualize Your User Flow with Graphviz! (2023). Medium. [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2018). ResearchGate. [Link]
-
Considerations for the design and reporting of enzyme assays in high-throughput screening applications. (2011). Methods, 54(3), 254-262. [Link]
-
IC50 Determination. edX. [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128246. [Link]
-
Lec 35: Enzyme Assay System(Part-I). (2023). YouTube. [Link]
-
Drawing graphs with Graphviz. (2014). Graphviz. [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2023). BellBrook Labs. [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2018). Molbank, 2018(2), M988. [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). Polymers, 13(20), 3530. [Link]
-
Graphviz Examples and Tutorial. Sketchviz. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). ACS Omega. [Link]
-
Enzyme inhibitory assay: Significance and symbolism. (2023). ResearchGate. [Link]
-
User Guide. Graphviz. [Link]
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Application Notes & Protocols for the In Vivo Formulation of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Formulation Challenges of a Novel Pyrazole Compound
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol is a heterocyclic compound featuring a pyrazole nucleus, a structure of significant interest in modern medicinal chemistry due to its prevalence in a wide array of approved pharmaceuticals.[1] The pyrazole ring can serve as a bioisostere for other aromatic systems, potentially improving physicochemical properties such as lipophilicity and solubility.[1] However, the presence of a phenyl group and a propanol side chain suggests that this molecule may exhibit poor aqueous solubility, a common hurdle in preclinical development that can lead to low or variable bioavailability.[2][3]
This document provides a comprehensive guide to the systematic formulation of this compound for in vivo studies. We will delve into the critical pre-formulation assessments necessary to characterize the molecule and subsequently outline detailed protocols for developing suitable formulations for oral, intraperitoneal, and intravenous administration. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols to their specific needs.
Part 1: Pre-Formulation Assessment - The Foundation of a Successful Formulation
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount.[4][5] These initial studies provide the necessary data to guide the selection of appropriate excipients and formulation strategies.[6]
Physicochemical Characterization
| Parameter | Experimental Method | Significance in Formulation Development |
| Aqueous Solubility | Shake-flask method in purified water, PBS (pH 7.4), and buffers at various pH values. | Directly informs the need for solubility enhancement. Determines if a simple aqueous solution is feasible. |
| pKa | Potentiometric titration or UV-spectrophotometry. | Predicts the ionization state of the molecule at different physiological pH values, which influences solubility and absorption. Pyrazoles can act as weak bases.[7] |
| LogP/LogD | Shake-flask method (octanol/water) or validated in silico prediction. | Indicates the lipophilicity of the compound, which affects its solubility in both aqueous and lipid-based vehicles and its potential for membrane permeation. |
| Melting Point | Differential Scanning Calorimetry (DSC). | Provides information on the solid-state properties and potential for polymorphism. |
| Solid-State Characterization | X-ray Powder Diffraction (XRPD), Polarized Light Microscopy. | Identifies the crystalline form and detects the presence of amorphous content or polymorphism, which can impact solubility and stability.[6] |
| Chemical Stability | HPLC-based stability-indicating method under stress conditions (e.g., heat, light, hydrolysis at different pH values). | Determines the degradation pathways and helps in selecting appropriate storage conditions and compatible excipients. The pyrazole ring is generally stable but substituents can influence this.[8] |
Workflow for Pre-Formulation Assessment
The following diagram illustrates a logical workflow for the pre-formulation assessment of this compound.
Caption: Workflow for pre-formulation studies.
Part 2: Formulation Strategies and Protocols
Based on the pre-formulation data, an appropriate formulation strategy can be selected. Given the likely poor aqueous solubility of this compound, the following approaches are recommended.
Oral Administration
For oral administration, the goal is to enhance dissolution and absorption in the gastrointestinal tract.
A systematic screening of excipients is crucial. The following table provides a starting point for screening vehicles to solubilize this compound.
| Vehicle/Excipient | Class | Rationale |
| PEG 400 | Co-solvent | A common, water-miscible solvent for poorly soluble compounds.[3] |
| Propylene Glycol (PG) | Co-solvent | Another widely used water-miscible solvent.[3] |
| Tween® 80 / Kolliphor® EL | Surfactant | Non-ionic surfactants that can form micelles to encapsulate and solubilize hydrophobic compounds.[3] |
| Solutol® HS 15 | Surfactant | A non-ionic solubilizer and emulsifying agent. |
| Labrasol® / Capryol® 90 | Lipid-based | Components of self-emulsifying drug delivery systems (SEDDS) that can improve absorption via lymphatic pathways.[9] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2] |
This protocol is suitable for initial pharmacokinetic and efficacy studies.
Objective: To prepare a clear solution of this compound at a target concentration (e.g., 5 mg/mL).
Materials:
-
This compound
-
PEG 400
-
Tween® 80
-
Purified Water
-
Glass vials, magnetic stirrer, and stir bars
-
Calibrated pipettes and balances
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required amount of this compound.
-
Solubilization:
-
In a glass vial, add the weighed compound.
-
Add a volume of PEG 400 (e.g., 40% of the final volume).
-
Vortex or sonicate until the compound is fully dissolved. Gentle warming (30-40°C) may be applied if necessary, but monitor for any signs of degradation.
-
-
Addition of Surfactant:
-
Add Tween® 80 (e.g., 10% of the final volume) to the solution and mix thoroughly.
-
-
Aqueous Dilution:
-
Slowly add purified water to the organic solution while stirring continuously to reach the final desired volume.
-
Observe the solution for any signs of precipitation. If the solution remains clear, it is suitable for administration.
-
-
Final Formulation: A common vehicle system is 10% Tween® 80, 40% PEG 400, and 50% water. The final formulation should be clear and visually free of particulates.
-
Storage: Prepare fresh on the day of dosing.[10] If short-term storage is necessary, store at 2-8°C and protected from light.
Intraperitoneal (IP) Injection
IP administration is a common route in preclinical studies, offering rapid absorption. However, the formulation must be non-irritating to the peritoneal cavity.
This protocol utilizes a minimal amount of DMSO to solubilize the compound, which is then diluted with a biocompatible vehicle.
Objective: To prepare a solution of this compound for IP injection with a final DMSO concentration of ≤10%.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG 400
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile vials and syringes with filters (0.22 µm)
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 50 mg/mL). Ensure complete dissolution.
-
Vehicle Preparation: In a sterile vial, prepare the dilution vehicle. A common mixture is 40% PEG 400 in sterile saline.
-
Dilution:
-
Calculate the volume of the DMSO stock solution needed for the final desired concentration and volume.
-
While vortexing the dilution vehicle, slowly add the DMSO stock solution. For example, to achieve a final concentration of 5 mg/mL with 10% DMSO, add 1 part of the 50 mg/mL DMSO stock to 9 parts of the dilution vehicle.
-
-
Final Formulation: The final formulation could be, for example, 10% DMSO, 36% PEG 400, and 54% saline.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Precaution: Always observe the animals for any signs of irritation or discomfort after injection. The volume of injection should be appropriate for the size of the animal (e.g., up to 10 mL/kg for mice).[11]
Intravenous (IV) Injection
IV formulations have the most stringent requirements, demanding complete solubility and biocompatibility to avoid precipitation in the bloodstream and hemolysis.
This protocol uses a modified cyclodextrin to form an inclusion complex, which is a well-established method for formulating poorly soluble drugs for IV administration.[2]
Objective: To prepare a sterile, aqueous solution of this compound using a solubilizing agent.
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)
-
Sterile water for injection (WFI)
-
Sterile vials, magnetic stirrer, and stir bars
-
pH meter and solutions for pH adjustment (e.g., sterile HCl and NaOH)
-
Sterile syringes with filters (0.22 µm)
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare a solution of SBE-β-CD in WFI (e.g., 20-30% w/v).
-
Complexation:
-
Slowly add the weighed this compound to the cyclodextrin solution while stirring.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to ensure complete complexation. Sonication can be used to expedite the process.
-
-
pH Adjustment: Check the pH of the solution and adjust to near physiological pH (7.0-7.4) if necessary, using sterile acid or base.
-
Clarity Check: The final solution must be clear and free of any visible particles.
-
Sterilization: Aseptically filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Validation: It is highly recommended to confirm the concentration of the final filtered solution by a suitable analytical method (e.g., HPLC-UV).
Part 3: Data Interpretation and Best Practices
Logical Framework for Formulation Selection
The choice of formulation depends on the route of administration and the specific requirements of the in vivo study.
Caption: Decision-making framework for formulation selection.
Trustworthiness and Self-Validation
-
Visual Inspection: Always visually inspect formulations for clarity (for solutions) or uniformity (for suspensions) before administration.
-
Concentration Verification: For pivotal studies, it is essential to verify the concentration of the final formulation using a validated analytical method.
-
Stability: Formulations should ideally be prepared fresh daily.[10] If storage is required, conduct a short-term stability study to ensure the compound remains in solution and does not degrade.
-
Animal Welfare: Monitor animals closely after dosing for any adverse reactions, which could indicate formulation intolerance.
By following this systematic and scientifically-grounded approach, researchers can develop robust and reliable formulations of this compound, ensuring the generation of high-quality and reproducible data in in vivo studies.
References
-
Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 7(74), 46776-46797. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2018). ResearchGate. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2018). MDPI. [Link]
-
Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo. (2019). Journal of Pharmaceutical Sciences, 109(2), 1043-1051. [Link]
-
Pre-formulation Studies. KK Wagh College of Pharmacy. [Link]
-
Preclinical formulations for pharmacokinetic studies. (2019). Admescope. [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2024). EPJ Web of Conferences, 294, 03004. [Link]
-
Preformulation Development. Creative Biolabs. [Link]
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Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). International Journal of Molecular Sciences, 24(4), 3291. [Link]
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Application Note: High-Throughput Screening of Pyrazole Libraries for Bioactive Compound Discovery
Introduction: The Power of Pyrazoles and High-Throughput Screening
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its remarkable versatility and presence in numerous FDA-approved drugs, where it serves as a cornerstone for agents treating a wide array of diseases, including cancer, inflammation, and infections.[3][4][5] The metabolic stability and synthetic tractability of the pyrazole ring allow for the creation of vast and diverse chemical libraries.[1][6][7] These libraries are rich reservoirs of potential therapeutic agents, but unlocking their potential requires a method to rapidly assess the bioactivity of thousands to millions of compounds.
This is the domain of High-Throughput Screening (HTS), a discipline that combines automation, miniaturized assays, and large-scale data analysis to identify active "hits" from extensive compound collections.[8][9] By integrating the chemical diversity of pyrazole libraries with the industrial scale of HTS, researchers can dramatically accelerate the initial stages of drug discovery. This application note provides a comprehensive guide to designing and executing an HTS campaign for a pyrazole library, detailing field-proven protocols for assay development, screening, and hit validation.
Section 1: Assay Development and Validation: The Foundation of a Successful Screen
The selection and validation of an appropriate assay are the most critical determinants of an HTS campaign's success. The choice hinges on the biological question being asked and the nature of the target. The primary decision is between a biochemical (target-based) assay and a cell-based (phenotypic) assay.
-
Biochemical Assays: These are reductionist systems that measure the direct effect of a compound on an isolated biological target, such as an enzyme or receptor.[8] They are invaluable for their precision and mechanistic clarity but may not reflect the complexity of a cellular environment.[10]
-
Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological pathway or overall cell health (e.g., viability, toxicity).[11][12] They offer greater physiological relevance by accounting for factors like cell permeability and off-target effects, which is crucial for identifying compounds with real-world therapeutic potential.[11]
Comparative Analysis of HTS Assay Formats
| Feature | Biochemical Assays | Cell-Based Assays |
| Focus | Direct target interaction (e.g., enzyme inhibition, receptor binding). | Cellular response or phenotype (e.g., viability, gene expression, signaling). |
| Complexity | Low; uses purified components. | High; involves intact biological systems. |
| Physiological Relevance | Lower; lacks cellular context. | Higher; accounts for permeability, metabolism, and pathway interactions.[11] |
| Throughput | Generally higher and more easily automated. | Can be lower, depending on the complexity and incubation times. |
| Hit Interpretation | Mechanistically straightforward. | Target deconvolution may be required to identify the specific molecular target.[8] |
| Common Examples | Kinase activity assays, Fluorescence Polarization (FP), TR-FRET.[8] | Cytotoxicity/viability assays, reporter gene assays, high-content imaging.[10] |
Protocol 1: Biochemical HTS Assay for Pyrazole Kinase Inhibitors
Rationale: Many pyrazole derivatives are potent protein kinase inhibitors, making kinase activity a common and valuable target for screening.[13][14][15] This protocol describes a generic, luminescence-based assay to quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in signal indicates ATP consumption and, therefore, active kinase. Inhibitors will prevent ATP consumption, resulting in a high luminescence signal.
Materials:
-
Purified, active kinase of interest
-
Specific peptide substrate for the kinase
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP at a concentration near the Kₘ for the specific kinase
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque, low-volume 384-well assay plates
-
Positive control inhibitor
-
DMSO (for compound dilution)
Step-by-Step Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer 20-50 nL of each pyrazole compound from the library source plate into the 384-well assay plates. This results in a final assay concentration typically between 1-20 µM.
-
Dispense the same volume of DMSO into control wells (negative control, 0% inhibition) and a known potent inhibitor into positive control wells (100% inhibition).
-
-
Enzyme & Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in kinase buffer. The optimal enzyme concentration must be empirically determined to consume 50-80% of the initial ATP during the reaction time.
-
Using a multi-channel pipette or automated dispenser, add 5 µL of the 2X enzyme/substrate solution to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is now 10 µL.
-
Briefly centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure all components are mixed at the bottom of the wells.
-
-
Incubation:
-
Incubate the plates at room temperature (or 30°C, if required) for a pre-determined time (typically 60-120 minutes). This time should be within the linear range of the reaction.
-
-
Reaction Termination and Signal Detection:
-
Add 10 µL of the ATP detection reagent to all wells. This simultaneously stops the kinase reaction and initiates the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence signal on a compatible plate reader.
-
Protocol 2: Cell-Based HTS Assay for Anti-Proliferative Pyrazoles
Rationale: Identifying compounds that inhibit the growth of cancer cells is a primary goal in oncology drug discovery.[2][16] This protocol uses an ATP-based viability assay to measure the number of viable cells in culture after treatment with pyrazole compounds. A reduction in the luminescent signal corresponds to a decrease in cell viability, indicating cytotoxic or cytostatic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)[17][18]
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
White, opaque, clear-bottom 384-well tissue culture-treated plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
DMSO
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimal seeding density in complete medium. This density should ensure cells are in the exponential growth phase at the end of the experiment (typically 500-2000 cells/well).
-
Using a multi-channel pipette or automated dispenser, dispense 20 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates in a humidified incubator (37°C, 5% CO₂) for 18-24 hours to allow cells to attach.
-
-
Compound Addition:
-
Perform a 1:100 intermediate dilution of the pyrazole library plates in cell culture medium.
-
Transfer 5 µL of the diluted compounds to the corresponding wells of the cell plates. This brings the final volume to 25 µL.
-
Add medium with DMSO to negative control wells and the positive control agent to positive control wells.
-
-
Incubation:
-
Return the plates to the incubator for 72 hours. This duration is typical for assessing anti-proliferative effects.
-
-
Signal Detection:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then let them stand at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Section 2: HTS Quality Control and Workflow
Assay Validation: Ensuring Data Trustworthiness
Before screening the full library, the chosen assay must be validated to ensure it is robust, reproducible, and suitable for HTS.[19] This is achieved by assessing key statistical parameters using the positive and negative controls.
Key HTS Quality Control Metrics
| Metric | Formula | Acceptable Value | Causality & Significance |
| Z'-Factor | 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ] | ≥ 0.5 | Measures the statistical separation between the positive (p) and negative (n) controls. A Z' ≥ 0.5 indicates an excellent assay with a large dynamic range and low variability, making it possible to confidently distinguish hits from noise.[20] |
| Signal-to-Background (S/B) | μₙ / μₚ | ≥ 10 | Represents the dynamic range of the assay. A high S/B ratio indicates a robust signal that is easily distinguishable from the baseline. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 10% | Measures the relative variability of the data. A low %CV for both positive and negative controls indicates high precision and reproducibility of the assay measurements. |
μ = mean; σ = standard deviation
The HTS Workflow
A successful HTS campaign follows a structured, multi-stage workflow designed to efficiently identify and validate bioactive compounds.
Caption: The High-Throughput Screening (HTS) workflow from initial assay development to hit validation and progression.
Section 3: Hit Identification and Validation Funnel
Raw data from the primary screen must be normalized to the in-plate controls to account for plate-to-plate variability. The percent inhibition is a common metric:
% Inhibition = 100 * (1 - [Signal_Compound - Signal_Pos] / [Signal_Neg - Signal_Pos])
A "hit" is a compound that meets a pre-defined activity threshold, typically a percent inhibition >50% or a Z-score >3 (i.e., its activity is more than three standard deviations away from the mean of the negative controls).[21] However, a primary hit is not a confirmed active compound. It must undergo a rigorous validation process to eliminate false positives and characterize its potency.[22][23]
The Hit Validation Funnel
The process of hit validation is a funnel, where a large number of initial hits are progressively filtered, leaving a small number of high-quality, confirmed leads.
Caption: The hit validation funnel, illustrating the progression from a large number of primary hits to a few validated leads.
Protocol 3: Dose-Response Analysis for IC₅₀ Determination
Rationale: After confirming activity in a single-point re-test, the next step is to determine the compound's potency. This is done by testing the compound over a range of concentrations to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated.
Step-by-Step Methodology:
-
Prepare Compound Dilution Series:
-
From a fresh powder stock of the confirmed hit, create a concentrated DMSO solution (e.g., 10 mM).
-
Perform a serial dilution (e.g., 1:3) in DMSO to create an 8- to 10-point concentration gradient.
-
-
Assay Execution:
-
Perform the same biochemical or cell-based assay described previously (Protocol 1 or 2).
-
Instead of a single concentration, add the different concentrations of the compound to the assay wells. Ensure each concentration is tested in duplicate or triplicate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, an in-house tool) to determine the IC₅₀ value. The 4PL model is standard for describing sigmoidal dose-response relationships.
-
Data Presentation: Summarizing Validated Hits
Validated hits should be summarized in a table to facilitate comparison and prioritization for further studies.
| Compound ID | Primary Screen (% Inhibition) | IC₅₀ (µM) [Kinase Assay] | EC₅₀ (µM) [Cell Viability] | Max Inhibition (%) | Notes |
| PYR-001 | 85.2 | 0.25 | 1.5 | 98 | Potent inhibitor, moderate cell activity. |
| PYR-002 | 62.1 | 5.8 | 4.9 | 100 | Good correlation between assays. |
| PYR-003 | 95.5 | 0.08 | > 50 | 95 | High potency, poor cell permeability? |
| PYR-004 | 51.3 | 21.4 | 18.7 | 85 | Low potency hit. |
Conclusion
The high-throughput screening of pyrazole libraries is a powerful and validated strategy for the identification of novel, bioactive chemical matter. The success of such a campaign is not merely a matter of automation but is built upon a foundation of rigorous scientific principles. This includes the logical selection and meticulous validation of the primary assay, the implementation of stringent quality control measures, and a systematic, multi-step process for hit confirmation and characterization. By following the protocols and workflows outlined in this application note, researchers in drug discovery can effectively navigate the complexities of HTS, transforming a diverse chemical library into a focused set of validated, high-quality lead compounds poised for further optimization and development.
References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]
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Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (n.d.). MDPI. [Link]
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Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - PubMed Central. [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. [Link]
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Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. (n.d.). PMC - PubMed Central. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]
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Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PubMed. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PubMed Central. [Link]
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Synthesis of a small library containing substituted pyrazoles. (2005). ResearchGate. [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
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Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science. [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers. [Link]
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Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. (n.d.). ResearchGate. [Link]
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Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH. [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]
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Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
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Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]
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Discovery of Pyrazole-Containing 4-Arylindolines as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (n.d.). ACS Publications. [Link]
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Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (n.d.). PubMed. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Publications. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (n.d.). ACS Publications. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. [Link]
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Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025). ResearchGate. [Link]
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Thermal Shift Methods and High Throughput Screening. (2025). YouTube. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
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Application Notes and Protocols for Pyrazole Derivatives in Agrochemical Research
Introduction: The Versatility of the Pyrazole Scaffold in Modern Agriculture
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the discovery and development of modern agrochemicals.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," enabling the design of highly effective fungicides, herbicides, and insecticides.[3][4] Pyrazole derivatives are integral to sustainable agriculture, offering potent biological activity, often with high selectivity and favorable environmental profiles.[5][6] This guide provides an in-depth exploration of the application of pyrazole derivatives in agrochemical research, complete with detailed protocols for their synthesis and biological evaluation.
I. Pyrazole Derivatives as Fungicides: Dominating the Market with SDHIs
Pyrazole-based fungicides, particularly the pyrazole carboxamides, have revolutionized fungal disease management in crops.[6][7][8] Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal respiratory process.[3][9]
Mechanism of Action: Targeting Fungal Respiration
SDHI fungicides inhibit Complex II of the mitochondrial electron transport chain, effectively halting ATP production and leading to fungal cell death.[3][10] This targeted mode of action provides excellent efficacy against a broad spectrum of pathogenic fungi and is crucial for managing resistance to other fungicide classes.[11]
Diagram 1: Mechanism of Action of Pyrazole SDHI Fungicides
Caption: Inhibition of Complex II by Pyrazole SDHI Fungicides.
Key Commercial Examples of Pyrazole Fungicides
| Fungicide | Developer | Key Features |
| Bixafen | Bayer | Broad-spectrum control of diseases in cereals and oilseed rape.[12] |
| Fluxapyroxad | BASF | Excellent systemic properties for controlling a wide range of fungal pathogens.[3][9][12] |
| Penthiopyrad | Mitsui Chemicals | Effective against diseases in specialty crops like fruits and vegetables.[12] |
| Isopyrazam | Syngenta | Long-lasting residual activity against diseases such as Septoria tritici.[12] |
Protocol 1: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol outlines the synthesis of a generic pyrazole carboxamide, a common scaffold for SDHI fungicides.
Objective: To synthesize a pyrazole carboxamide derivative for subsequent biological evaluation.
Materials:
-
Substituted pyrazole-4-carboxylic acid
-
Substituted aniline
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
Round bottom flasks, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round bottom flask under a nitrogen atmosphere, dissolve the substituted pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acid chloride is used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure pyrazole carboxamide.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Pyrazole Derivatives as Herbicides: Diverse Modes of Action
Pyrazole-containing herbicides have a long history of effective weed control.[1][2] They target various essential plant processes, making them valuable tools in integrated weed management programs.
Mechanisms of Action in Pyrazole Herbicides
-
HPPD Inhibition: Some pyrazole herbicides, like pyrasulfotole, inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][13] This enzyme is crucial for plastoquinone and tocopherol biosynthesis, and its inhibition leads to bleaching of new growth and eventual plant death.
-
PPO Inhibition: Other pyrazole derivatives act as protoporphyrinogen oxidase (PPO) inhibitors.[1] PPO is a key enzyme in chlorophyll and heme biosynthesis. Its inhibition causes the accumulation of phototoxic intermediates, leading to rapid cell membrane disruption and necrosis.
Key Commercial Examples of Pyrazole Herbicides
| Herbicide | Mechanism of Action | Primary Use |
| Pyrazolynate | HPPD Inhibitor | Rice paddies[1] |
| Pyrazoxyfen | HPPD Inhibitor | Rice paddies[1] |
| Topramezone | HPPD Inhibitor | Corn |
| Pyraclonil | PPO Inhibitor | Rice paddies[1] |
Diagram 2: Pyrazole Herbicide Discovery Workflow
Caption: A typical workflow for discovering new pyrazole-based herbicides.
III. Pyrazole Derivatives as Insecticides: Neurotoxic and Metabolic Disruption
Pyrazole-based insecticides are effective against a wide range of insect pests.[14] Their modes of action often involve targeting the insect's nervous system or metabolic processes.
Mechanisms of Action in Pyrazole Insecticides
-
GABA Receptor Antagonism: Fipronil, a prominent pyrazole insecticide, acts as a non-competitive antagonist of the GABA (gamma-aminobutyric acid) receptor in the insect central nervous system.[15] This blocks chloride ion influx, leading to hyperexcitation and death of the insect.[15]
-
Mitochondrial Electron Transport Inhibition: Some pyrazole insecticides, such as tebufenpyrad and tolfenpyrad, inhibit Complex I of the mitochondrial electron transport chain.[3][10] This disrupts ATP synthesis, leading to metabolic failure and insect mortality.[3][10]
Key Commercial Examples of Pyrazole Insecticides
| Insecticide | Mechanism of Action | Primary Pests Controlled |
| Fipronil | GABA Receptor Antagonist | Termites, ants, fleas, cockroaches[15] |
| Tebufenpyrad | Mitochondrial Complex I Inhibitor | Mites and other sucking pests[3] |
| Tolfenpyrad | Mitochondrial Complex I Inhibitor | Thrips, aphids, and other pests in vegetables and fruits[3] |
| Cyantraniliprole | Ryanodine Receptor Activator | Chewing and sucking pests[14] |
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
Objective: To determine the efficacy of a synthesized pyrazole derivative against a target fungal pathogen.
Materials:
-
Synthesized pyrazole compound
-
Target fungal species (e.g., Rhizoctonia solani)[16]
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
-
Laminar flow hood
Procedure:
-
Stock Solution Preparation:
-
Dissolve the synthesized pyrazole compound in DMSO to prepare a stock solution of 10,000 ppm.
-
-
Poisoned Media Preparation:
-
Autoclave PDA medium and cool to 50-55 °C in a water bath.
-
Under a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Also prepare a control plate with DMSO only.
-
Swirl the flasks gently to ensure thorough mixing and pour approximately 20 mL into each sterile Petri dish. Allow the agar to solidify.
-
-
Fungal Inoculation:
-
From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate (both treated and control).
-
-
Incubation and Data Collection:
-
Seal the plates with paraffin film and incubate at 25 ± 2 °C in the dark.
-
Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the fungus in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the inhibition data.[16]
-
Conclusion and Future Outlook
The pyrazole scaffold continues to be a highly fruitful area for agrochemical research.[1][2][5] Its versatility allows for the development of compounds with diverse modes of action, which is critical for managing pest resistance.[6] Future research will likely focus on creating even more selective and environmentally benign pyrazole derivatives, leveraging computational chemistry and high-throughput screening to accelerate the discovery process. The protocols and information provided herein serve as a foundational guide for researchers aiming to explore the vast potential of pyrazole chemistry in crop protection.
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- 15. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
Welcome to the technical support center for 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound. More than 40% of new chemical entities are poorly soluble in water, making formulation a significant challenge in pharmaceutical development.[1][2] This resource combines foundational chemical principles with actionable protocols to ensure you can effectively work with this promising molecule.
Section 1: Understanding the Molecule's Solubility Profile
The solubility behavior of this compound is dictated by its distinct structural features. A logical analysis of its moieties can predict and explain the challenges researchers encounter.
-
Hydrophobic Phenyl Group: The phenyl (-C₆H₅) ring is a large, non-polar functional group that significantly contributes to the molecule's low aqueous solubility.
-
Polar Propan-1-ol Chain: The three-carbon chain ending in a hydroxyl (-OH) group is polar and capable of hydrogen bonding, which enhances its affinity for polar solvents.
-
Amphoteric Pyrazole Ring: The 1H-pyrazole ring contains two nitrogen atoms, making it weakly basic and capable of acting as both a hydrogen bond donor and acceptor. Its pKa is a critical factor in its pH-dependent solubility. While the exact pKa of the subject molecule is not published, the pKa of 1H-pyrazole itself is approximately 2.5 (for the conjugate acid), and imidazole, a similar diazole, has a pKa of about 6.95.[3] This suggests the pyrazole ring in this structure can be protonated in acidic conditions.
This combination of hydrophobic and hydrophilic elements results in an amphipathic molecule with limited solubility in both highly polar (e.g., water) and non-polar (e.g., hexane) solvents. The key to solubilization is finding a system that can accommodate both ends of the molecule.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Implication for Solubility |
| Molecular Formula | C₁₂H₁₄N₂O[4] | - |
| Molecular Weight | 202.25 g/mol [4] | - |
| LogP (Octanol/Water) | ~2.0 - 3.0 (Estimated) | Indicates a preference for lipidic environments and low water solubility. |
| pKa (Pyridine Nitrogen) | ~2.0 - 3.0 (Estimated) | The molecule is a weak base. Solubility in aqueous media will increase significantly at pH < pKa. |
| Hydrogen Bond Donors | 2 (Alcohol -OH, Pyrazole -NH) | Can interact with polar protic solvents. |
| Hydrogen Bond Acceptors | 2 (Pyrazole N, Alcohol -O) | Can interact with polar protic solvents. |
Section 2: Frequently Asked Questions (FAQs)
Question: My compound, this compound, is crashing out of my aqueous buffer. Why is this happening and what can I do?
Answer: This is a classic sign of a compound exceeding its equilibrium solubility in an aqueous system. The hydrophobic phenyl group makes the molecule poorly soluble in water.[1] Precipitation occurs when the concentration is too high for the solvent to support.
-
Immediate Action: Your first step should be to try and redissolve the compound by adding a small amount of a water-miscible organic cosolvent like Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol 400 (PEG 400).[5][6]
-
Long-Term Solution: For sustained solubility, you will need to develop a more robust formulation. Consider the strategies outlined in our troubleshooting guides, such as performing a systematic cosolvent screen (Guide 1) or investigating the effects of pH (Guide 2).
Question: What is the best starting solvent to dissolve this compound for initial experiments?
Answer: For creating a stock solution, begin with a polar aprotic solvent. We recommend Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents are effective at dissolving compounds with both polar and non-polar moieties. From this stock, you can perform serial dilutions into your experimental media, but be mindful of the final solvent concentration to avoid artifacts. For many biological assays, keeping the final DMSO concentration below 0.5% is critical.
Question: I'm observing inconsistent solubility and experimental results. Could the solid form of my compound be the issue?
Answer: Absolutely. This phenomenon is known as polymorphism , where a single compound can exist in multiple crystal forms or an amorphous state.[7] These different forms can have distinct physicochemical properties, including solubility, dissolution rate, and stability.[7][8]
-
What to do: If you suspect polymorphism, it is crucial to characterize your solid material using techniques like X-Ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC).[7] Different batches of the compound may contain different polymorphic forms, leading to variability.[9] Sourcing from a consistent supplier or developing a controlled crystallization protocol is essential for reproducible research.[7]
Question: Can I improve the aqueous solubility of my compound by adjusting the pH?
Answer: Yes, this is a highly effective strategy for this molecule. The pyrazole ring is weakly basic. By lowering the pH of your aqueous solution with an acidifying agent (e.g., HCl, citric acid), you can protonate one of the nitrogen atoms on the pyrazole ring.[10] This creates a charged, cationic species that is significantly more soluble in water. This is a primary method for enhancing the solubility of pH-dependent drugs.[11] Refer to our Guide 2 for a detailed protocol on generating a pH-solubility profile.
Section 3: Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Approach to Solvent Selection
The first step in overcoming solubility issues is a systematic screening of solvents and binary cosolvent systems. This allows you to empirically determine the optimal environment for your compound.
Workflow for Solvent Screening
Caption: Decision workflow for pH-based solubilization.
Protocol 2: Generating a pH-Solubility Profile
-
Prepare a series of aqueous buffers with pH values ranging from 2.0 to 7.5 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.5).
-
Verify the pH of each buffer using a calibrated pH meter.
-
Execute the same steps outlined in Protocol 1 (steps 1-7), using the different pH buffers as the solvents.
-
Plot the measured solubility (in mg/mL or µg/mL) on the y-axis against the corresponding buffer pH on the x-axis.
-
This plot will reveal the pH at which the compound's solubility is maximized. You should observe a significant increase in solubility as the pH drops below the compound's pKa.
Guide 3: Advanced Strategies When Needed
If the above methods do not provide sufficient solubility for your application, more advanced formulation techniques may be required. These are often used in later-stage drug development.
-
Surfactant Systems & Micellar Solubilization: Non-ionic surfactants like polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles in aqueous solutions that encapsulate the hydrophobic part of the molecule, increasing its apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic phenyl ring from the aqueous environment.
-
Solid Dispersions: This technique involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix (e.g., using polymers like PEG). [12]This can dramatically improve the dissolution rate and apparent solubility. [5]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. [Link]
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National Center for Biotechnology Information. (n.d.). 3-phenyl-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]
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IJPC. (2025). pH Adjusting Database. CompoundingToday.com. [Link]
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Singh, S., & Kumar, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
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Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617–630. [Link]
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Li, Y., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
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Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10. [Link]
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Vashchenko, A. V., & Trofimov, B. A. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1017. [Link]
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ResearchGate. (n.d.). Synthesis of phenyl pyrazole inner salts of fipronil derivatives. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 184. [Link]
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Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation. [Link]
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International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
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Future Journal of Pharmaceutical Sciences. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
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Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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National Center for Biotechnology Information. (n.d.). Fipronil. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem Compound Database. Retrieved from [Link]
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World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
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Veeprho. (2025). Effect of Polymorphism Formulations. [Link]
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Vashchenko, A. V., & Trofimov, B. A. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
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ResearchGate. (2025). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. [Link]
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Slideshare. (n.d.). Cosolvency. [Link]
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Wikipedia. (n.d.). Phenylpyrazole insecticides. [Link]
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Wiley-VCH. (n.d.). Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. [Link]
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News-Medical. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
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ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]
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OUCI. (n.d.). Structural analysis and computational studies of pyrazole derivative. [Link]
-
ResearchGate. (2025). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). [Link]
-
Wikipedia. (n.d.). Imidazole. [Link]
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]
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Technical Support Center: Purification of Synthetic Pyrazole Compounds
Welcome to the technical support center for the purification of synthetic pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis often yields complex mixtures that can be challenging to purify.[1][2] This resource provides field-proven insights, troubleshooting guides, and frequently asked questions to help you navigate these purification challenges effectively.
Understanding the Core Challenges
The purification of pyrazole compounds is often complicated by several factors inherent to their synthesis and chemical nature:
-
Regioisomerism: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of regioisomers, which often exhibit very similar physical and chemical properties, making their separation difficult.[2][3]
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Tautomerism: N-unsubstituted pyrazoles can exist in tautomeric forms, which can affect their chromatographic behavior and spectroscopic characterization.[4]
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Side Products and Impurities: Pyrazole syntheses can generate a variety of impurities, including unreacted starting materials, partially reacted intermediates (like hydrazones), and byproducts from side reactions.[5][6]
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Catalyst Residues: Many synthetic methods employ catalysts that must be completely removed from the final product.[1]
-
Product Solubility and Stability: The solubility profile of pyrazole derivatives can vary widely, and some may be sensitive to the purification conditions (e.g., pH, temperature).
This guide will provide structured approaches to address these common issues.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions encountered during the purification of pyrazole compounds.
Q1: My pyrazole product is contaminated with a regioisomer. How can I separate them?
Separating regioisomers is a frequent challenge.[3] The optimal method depends on the specific isomers.
-
Fractional Crystallization of Acid Addition Salts: This is a powerful technique for separating basic pyrazole isomers. By treating the mixture with an inorganic or organic acid (e.g., phosphoric acid, oxalic acid), you can form salts with different solubilities, allowing for their separation through crystallization.[7]
-
Column Chromatography: While challenging due to similar polarities, separation by column chromatography is often achievable with careful optimization of the mobile phase. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve resolution on a silica gel column.[3] High-performance liquid chromatography (HPLC) can also be effective for separating closely related regioisomers.[3]
Q2: I'm having trouble removing the catalyst from my reaction mixture. What should I do?
The method for catalyst removal depends on the type of catalyst used.
-
Metal Catalysts (e.g., Pd, Cu, Ru): Many reactions for pyrazole synthesis utilize metal catalysts.[1][8] These can often be removed by filtration through a pad of Celite® or by using metal scavengers. An aqueous workup with a chelating agent like EDTA can also be effective.
-
Acid/Base Catalysts: If your reaction uses an acid or base catalyst, a simple acid-base extraction is usually sufficient for its removal.
Q3: My pyrazole compound is streaking on the TLC plate during chromatographic purification. What is the cause and how can I fix it?
Streaking on a TLC plate, which often translates to poor separation on a column, is typically due to the basic nature of the pyrazole ring interacting strongly with the acidic silica gel.
-
Deactivating the Silica Gel: To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol.[9] This will cap the acidic silanol groups and improve the peak shape.[9]
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as neutral alumina or reverse-phase silica gel (C18).[9]
Q4: Can I purify my pyrazole compound without using column chromatography?
Yes, several non-chromatographic methods can be effective.
-
Recrystallization: If your compound is a solid, recrystallization is a powerful purification technique. Common solvents for recrystallizing pyrazoles include ethanol, methanol, ethyl acetate, or mixtures like ethanol-water.[9][10]
-
Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring allows for purification by acid-base extraction. Dissolve your crude product in an organic solvent and wash with an acidic aqueous solution to extract the pyrazole into the aqueous layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent. This is effective for removing non-basic impurities.
-
Distillation: For volatile, thermally stable pyrazole derivatives, distillation can be a viable purification method, although it can be complicated and may lead to reduced yields.[7]
Q5: My N-H pyrazole shows two sets of peaks in the NMR spectrum. Is it impure?
Not necessarily. This could be due to the presence of tautomers. The N-H proton can reside on either of the two nitrogen atoms, and if the exchange between these tautomeric forms is slow on the NMR timescale, you may observe two distinct sets of signals.[4] Running the NMR at a higher temperature can sometimes coalesce these signals into a single set.
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for overcoming specific purification challenges.
Guide 1: Systematic Approach to Purifying a Novel Pyrazole Compound
When faced with purifying a newly synthesized pyrazole, a systematic approach is crucial. The following workflow can guide your decisions.
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solution Stability of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
Welcome to the technical support center for 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the stability of this compound in solution. By understanding its potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Chemical Nature of this compound
This compound is a valuable intermediate in pharmaceutical synthesis, featuring a stable pyrazole ring coupled with a reactive primary alcohol side chain.[1] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, generally exhibits good thermal and chemical stability.[2] However, the overall stability of the molecule in solution can be influenced by several factors, including pH, exposure to light, oxidizing agents, and temperature. This guide will address the most common stability challenges and provide validated protocols to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is showing signs of degradation over time, even when stored in the dark. What could be the primary cause?
A1: pH-Mediated Hydrolysis and Ring Instability
The stability of pyrazole derivatives can be significantly influenced by the pH of the solution. The pyrazole ring has a pKa of approximately 2.5, making it a weak base that can be protonated under strongly acidic conditions.[2] Conversely, in strongly alkaline solutions, the N-H proton can be abstracted, forming a pyrazolate anion, which may be more susceptible to certain degradation pathways.
Causality:
-
Acidic Conditions (pH < 4): While the pyrazole ring is generally stable, extreme acidic conditions can catalyze the hydrolysis of substituents on the ring, although the ring itself is relatively resistant.
-
Alkaline Conditions (pH > 9): In alkaline media, the primary concern is the potential for base-catalyzed oxidation of the propan-1-ol side chain and potential ring-opening reactions, although the latter is less common for the stable pyrazole ring compared to other heterocycles. More critically, the presence of strong bases can increase the molecule's susceptibility to oxidative degradation.
Troubleshooting Protocol: pH Optimization and Buffer Selection
-
Determine the pH of your current solution: Use a calibrated pH meter to accurately measure the pH.
-
Adjust pH to a neutral or slightly acidic range: The optimal pH for stability is typically between 5 and 7. Use dilute solutions of appropriate acids (e.g., 0.1 M HCl) or bases (e.g., 0.1 M NaOH) for adjustment.
-
Employ a suitable buffer system: To maintain a stable pH, especially for long-term storage or prolonged experiments, use a non-reactive buffer system. Phosphate or citrate buffers are generally good starting points.
Recommended Buffer Systems
| Buffer System | pH Range | Concentration (mM) | Notes |
| Phosphate Buffer | 6.0 - 8.0 | 10 - 50 | Widely compatible and provides good buffering capacity in the neutral range. |
| Citrate Buffer | 3.0 - 6.2 | 10 - 50 | Useful for maintaining a slightly acidic environment. |
| Acetate Buffer | 3.8 - 5.8 | 10 - 50 | Another option for acidic conditions, but check for potential catalysis of hydrolysis. |
Q2: I've observed the appearance of new peaks in my HPLC chromatogram after my solution was exposed to ambient light. What are the likely photodegradation products?
A2: Photolytic Degradation Pathways
Phenylpyrazole compounds can be susceptible to photodegradation. Studies on similar phenylpyrazole insecticides like Fipronil and Ethiprole have shown that exposure to light, particularly UV radiation, can induce several degradation pathways.[3][4][5][6][7]
Causality: The primary mechanisms of photodegradation for phenylpyrazoles involve:
-
Oxidation: The pyrazole ring or its substituents can be oxidized.
-
Ring Cleavage/Rearrangement: High-energy photons can lead to the cleavage of the pyrazole ring, forming various aniline derivatives.[6]
-
Reactions of Substituents: The propan-1-ol side chain can also be involved in photochemical reactions.
Potential Photodegradation Products
Troubleshooting Protocol: Protection from Light
-
Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to block UV and visible light.
-
Work in a Dimly Lit Area: When handling the compound or its solutions, minimize exposure to direct laboratory lighting.
-
Wrap Containers: For long-term storage, wrap containers with aluminum foil as an extra precaution.
-
Conduct Photostability Studies: If your application requires exposure to light, perform a controlled photostability study according to ICH Q1B guidelines to understand the degradation kinetics and identify specific degradants.
Q3: My analysis indicates the formation of impurities with higher molecular weights and different polarity. Could this be due to oxidation?
A3: Oxidative Degradation of the Propan-1-ol Side Chain
The primary alcohol group on the propan-1-ol side chain is susceptible to oxidation, which can be a significant degradation pathway, especially in the presence of oxidizing agents, metal ions, or even dissolved oxygen.[8][9][10][11][12]
Causality: The oxidation of the primary alcohol can proceed in two steps:
-
Oxidation to an Aldehyde: The initial oxidation product is 3-(3-phenyl-1H-pyrazol-5-yl)propanal.
-
Further Oxidation to a Carboxylic Acid: The aldehyde can be further oxidized to 3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid.
Oxidative Degradation Pathway
Troubleshooting Protocol: Minimizing Oxidative Stress
-
Use High-Purity Solvents: Ensure that your solvents are free from peroxides and metal ion contaminants. HPLC-grade or equivalent purity solvents are recommended.
-
Degas Solvents: Before preparing solutions, degas the solvents by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum to remove dissolved oxygen.
-
Add Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), at a concentration of 0.01-0.1%. However, ensure the antioxidant does not interfere with your downstream applications.
-
Avoid Metal Containers: Store solutions in glass or high-quality plastic containers to prevent leaching of metal ions that can catalyze oxidation.
Analytical Method for Stability Monitoring
To effectively monitor the stability of this compound and quantify its potential degradants, a robust stability-indicating analytical method is crucial. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.
Experimental Protocol: Stability-Indicating RP-HPLC Method
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (at the initial gradient composition) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Forced Degradation Study Protocol:
To identify potential degradation products and validate the stability-indicating nature of the HPLC method, perform a forced degradation study.[3][13][14]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.
Workflow for Forced Degradation and Analysis
References
-
MySkinRecipes. This compound. Available from: [Link]
-
Comprehensive Stress Degradation Studies of Fipronil: Identification and Characterization of Major Degradation Products of Fipronil Including Their Degradation Pathways Using High Resolution-LCMS. ResearchGate. Available from: [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available from: [Link]
-
Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. PubMed Central (PMC) - National Institutes of Health (NIH). Available from: [Link]
-
Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C (PBT/C) Catalyst. ACS Publications. Available from: [Link]
-
Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. Available from: [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. SCIRP. Available from: [Link]
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1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. Available from: [Link]
-
Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. ResearchGate. Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]
-
Phototransformation of the Insecticide Fipronil: Identification of Novel Photoproducts and Evidence for an Alternative Pathway of Photodegradation. Environmental Science & Technology - ACS Publications. Available from: [Link]
-
17.7: Oxidation of Alcohols. Chemistry LibreTexts. Available from: [Link]
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Photoinduced β-fragmentation of aliphatic alcohol derivatives for forging C–C bonds. National Institutes of Health (NIH). Available from: [Link]
-
oxidation of alcohols. Chemguide. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. OUCI. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]
-
A Level Chemistry Revision "Oxidation of Primary Alcohols". YouTube. Available from: [Link]
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Forced Degradation Studies. SciSpace. Available from: [Link]
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Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. PubMed. Available from: [Link]
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Elucidation of fipronil photodegradation pathways. PubMed - National Institutes of Health (NIH). Available from: [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available from: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH). Available from: [Link]
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Technical Support Center: Refining Analytical Methods for Pyrazole Analog Quantification
Welcome to the Technical Support Center dedicated to the robust and accurate quantification of pyrazole analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analytical method development for this important class of heterocyclic compounds. Pyrazole and its derivatives are key pharmacophores in numerous therapeutic agents, making their precise measurement critical in research and development.
This resource provides field-proven insights and troubleshooting guidance in a direct question-and-answer format to address the specific challenges you may encounter during your experiments. Our approach is grounded in scientific first principles and validated by authoritative guidelines to ensure the integrity and reliability of your analytical data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of pyrazole analogs by HPLC/UPLC, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography (HPLC/UPLC)
-
Q: Why am I observing poor peak shape (tailing) for my basic pyrazole analog in a reversed-phase HPLC method?
-
A: Peak tailing for basic compounds like many pyrazole analogs is often due to secondary interactions with acidic silanol groups on the surface of silica-based C18 columns.[1] At neutral pH, these silanols can be deprotonated and interact with protonated basic analytes, leading to tailing.
-
Causality: The interaction between the positively charged pyrazole analog and the negatively charged silanol groups creates a secondary retention mechanism that is non-uniform, resulting in a tailed peak.
-
Solution:
-
Lower the mobile phase pH: Adding an acidifier like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% will protonate the silanol groups, minimizing these secondary interactions.[1]
-
Use a base-deactivated column: Modern columns are often "end-capped" or use a base-deactivated silica to reduce the number of accessible silanol groups.
-
Consider a different stationary phase: Phenyl-hexyl or embedded polar group (EPG) phases can offer alternative selectivities and improved peak shapes for aromatic and basic compounds.
-
-
-
-
Q: My pyrazole analog is highly polar and shows little to no retention on a C18 column. What are my options?
-
A: Poor retention of polar analytes is a common challenge in reversed-phase chromatography.
-
Causality: Highly polar compounds have a low affinity for the nonpolar stationary phase and are eluted quickly with the mobile phase.
-
Solutions:
-
Aqueous Normal Phase (ANP) or HILIC: These techniques use a polar stationary phase and a high organic content mobile phase, which is ideal for retaining and separating polar compounds.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged pyrazole analog, increasing its retention on a reversed-phase column.[2]
-
100% Aqueous Mobile Phase: Use a column specifically designed for use with highly aqueous mobile phases to prevent phase collapse.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Q: I'm experiencing significant signal suppression for my pyrazole analog when analyzing plasma samples. How can I mitigate this?
-
A: This is likely due to matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of your analyte in the mass spectrometer source.[3][4][5]
-
Causality: Phospholipids, salts, and other small molecules in the plasma can compete with the analyte for ionization, leading to a suppressed signal and inaccurate quantification.[4]
-
Solutions:
-
Improve Sample Preparation: A simple protein precipitation may not be sufficient.[6] Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6][7]
-
Optimize Chromatography: Adjust your HPLC method to chromatographically separate your analyte from the bulk of the matrix components. A well-retained peak is less likely to suffer from suppression by early-eluting salts and phospholipids.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for some compounds.
-
-
-
-
Q: What are the typical fragmentation patterns for pyrazole analogs in MS/MS?
-
A: The fragmentation of the pyrazole ring is influenced by its substituents. However, some common fragmentation pathways have been identified.
-
Mechanisms: Two important processes are the expulsion of HCN from the protonated molecule and the loss of N2 from the [M-H]+ ion.[8] The specific substituents on the ring will direct the fragmentation, and it is crucial to optimize the collision energy for each specific analog to obtain stable and reproducible fragments for quantification.[8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Q: Can I analyze my pyrazole analog by GC-MS? It has several polar functional groups.
-
A: Direct analysis of polar pyrazole analogs by GC can be challenging due to their low volatility and potential for thermal degradation.
-
Causality: Polar functional groups like -NH, -OH, and -COOH increase the boiling point and can cause the compound to adsorb to active sites in the GC system.
-
Solution: Derivatization is often necessary to make the analyte more amenable to GC analysis.[9]
-
Silylation: Reagents like BSTFA can be used to replace active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group.[9] This increases volatility and improves peak shape.
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA) can also be used to derivatize polar functional groups.
-
Reaction with dicarbonyl compounds: Hydrazine-containing pyrazoles can be reacted with dicarbonyl compounds to form more stable and volatile derivatives.[10]
-
-
-
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for specific issues you might encounter.
Chromatographic Issues
| Problem | Possible Causes | Recommended Solutions |
| Peak Fronting | 1. Sample overload. 2. Sample solvent stronger than the mobile phase. | 1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the initial mobile phase. |
| Split Peaks | 1. Partially blocked column inlet frit. 2. Column void or channeling. 3. Co-elution of two compounds. | 1. Reverse and flush the column. If this fails, replace the frit or the column.[11] 2. Replace the column. 3. Optimize the mobile phase or gradient to improve resolution. |
| Retention Time Drift | 1. Inadequate column equilibration. 2. Mobile phase composition changing (e.g., evaporation). 3. Column temperature fluctuations. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. 2. Keep mobile phase bottles capped and prepare fresh mobile phase daily. 3. Use a column oven to maintain a stable temperature. |
| High Backpressure | 1. Blockage in the system (e.g., tubing, in-line filter, column frit). 2. Precipitated buffer in the mobile phase. | 1. Systematically disconnect components from the detector backward to the pump to identify the source of the blockage.[1][12] 2. Ensure buffer is fully dissolved and filter the mobile phase. Flush the system with a buffer-free mobile phase.[1] |
Mass Spectrometry Issues
| Problem | Possible Causes | Recommended Solutions |
| No or Low Signal | 1. Incorrect MS settings (e.g., wrong m/z, collision energy). 2. Clogged or dirty ion source. 3. Analyte degradation or instability. 4. Severe ion suppression. | 1. Verify all MS parameters. Perform an infusion of the analyte to optimize settings. 2. Clean the ion source according to the manufacturer's instructions.[5] 3. Prepare fresh samples and standards. 4. Improve sample cleanup and/or chromatographic separation.[3] |
| Unstable Signal | 1. Unstable spray in the ion source. 2. Fluctuating mobile phase delivery. 3. Contamination in the system. | 1. Check for clogs in the sample capillary. Adjust the nebulizer gas flow. 2. Purge the HPLC pumps and check for leaks. 3. Flush the entire LC-MS system with a strong solvent like isopropanol. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Autosampler injection issues. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Use a stable isotope-labeled internal standard. 3. Check the autosampler for air bubbles and ensure correct injection volume. |
Section 3: Visualized Workflows and Protocols
General Workflow for Pyrazole Analog Quantification Method Development
Caption: A phased approach to analytical method development.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for diagnosing HPLC peak tailing.
Detailed Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC-UV Method
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a predetermined λmax for the specific pyrazole analog.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Sample Preparation - Protein Precipitation (PPT) for Plasma
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Method Validation according to ICH Q2(R1) Guidelines
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[13] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels is recommended.[13]
-
Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
References
-
Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. Retrieved January 25, 2026, from [Link]
-
Frizzo, C. P., Hennemann, B. L., Kuhn, B. L., Wust, K. M., Paz, A. V., Martins, M. A. P., Zanatta, N., & Bonacorso, H. G. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. DOI: 10.5772/intechopen.70246. Available from: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 25, 2026, from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available from: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 25, 2026, from [Link]
- Audette, R. J., Quail, J. W., & Smith, P. J. (1971). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry, 43(10), 1301-1305.
- Coutouly, M. A., & Henrion, A. (2017). Sample preparation for polar metabolites in bioanalysis. Bioanalysis, 9(23), 1855-1858.
-
Dolan, J. W. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Retrieved January 25, 2026, from [Link]
-
ZefSci. (2023). 14 Best Practices for Effective LCMS Troubleshooting. Retrieved January 25, 2026, from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 25, 2026, from [Link]
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved January 25, 2026, from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved January 25, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 25, 2026, from [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
- Giraud, C., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols, 4(3), 102488.
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved January 25, 2026, from [Link]
- Al-Mulla, A. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Molecules, 28(18), 6543.
- Small, D., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column.
- Begou, O., et al. (2024). Sample Preparation of Polar Metabolites in Biological Samples: Methodologies and Technological Insights.
-
International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved January 25, 2026, from [Link]
-
ICH. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved January 25, 2026, from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 25, 2026, from [Link]
Sources
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- 2. welch-us.com [welch-us.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
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- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Strategies to Reduce Impurities in 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
Welcome to the technical support center for the synthesis and purification of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the synthesis of this valuable pyrazole derivative. This document provides in-depth technical guidance, experimental protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Introduction to the Synthesis of this compound
The most common and robust method for synthesizing this compound is the Knorr pyrazole synthesis. This classic reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For the target molecule, the key precursors are 1-phenyl-1,5-hexanedione and hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.
However, the use of an unsymmetrical 1,3-diketone introduces the potential for the formation of a significant regioisomeric impurity, which often poses the main purification challenge. This guide will address this and other common impurities, providing strategies to minimize their formation and effectively remove them.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
FAQ 1: I am observing a significant impurity with the same mass as my desired product in the crude reaction mixture. What is it and how can I minimize its formation?
Answer: This is very likely the regioisomer, 5-phenyl-3-(3-hydroxypropyl)-1H-pyrazole. The formation of regioisomers is a common issue in the Knorr synthesis when using unsymmetrical 1,3-diketones.[3][4] The reaction of hydrazine with 1-phenyl-1,5-hexanedione can proceed via two different pathways, leading to the desired 3-phenyl and the undesired 5-phenyl regioisomer.
Troubleshooting Strategies to Minimize Regioisomer Formation:
-
Control of Reaction pH: The regioselectivity of the pyrazole formation can be influenced by the pH of the reaction medium. Generally, acidic conditions favor the attack of the more nucleophilic nitrogen of hydrazine at the more electrophilic carbonyl group. In the case of 1-phenyl-1,5-hexanedione, the ketone adjacent to the phenyl group is more sterically hindered but electronically activated. Experimenting with mildly acidic conditions (e.g., using acetic acid as a solvent or co-solvent) can sometimes favor the formation of the desired isomer.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance regioselectivity by favoring the kinetically controlled product. A gradual increase in temperature after the initial condensation may also be beneficial.
-
Use of Substituted Hydrazines: While not directly applicable for the synthesis of the NH-pyrazole, if a substituted pyrazole is an acceptable alternative, using a substituted hydrazine (e.g., phenylhydrazine) can significantly influence the regioselectivity due to steric and electronic effects.
FAQ 2: My final product is contaminated with unreacted starting materials. How can I remove them?
Answer: The presence of unreacted 1-phenyl-1,5-hexanedione and hydrazine hydrate indicates an incomplete reaction.
Troubleshooting Strategies:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.
-
Stoichiometry of Reactants: While a slight excess of hydrazine hydrate is often used to drive the reaction to completion, a large excess can complicate purification. A 1.1 to 1.2 molar equivalent of hydrazine hydrate is a good starting point.
-
Purification Strategies:
-
Aqueous Wash: Unreacted hydrazine hydrate can be removed by washing the organic extract with water or a brine solution.
-
Chromatography: Flash column chromatography is highly effective for separating the desired product from the less polar 1-phenyl-1,5-hexanedione.
-
FAQ 3: I have isolated a high molecular weight impurity. What could it be?
Answer: A high molecular weight impurity could be a dihydrazone or an azine, formed from the reaction of the diketone with an excess of hydrazine or from the self-condensation of the hydrazone intermediate.
Troubleshooting Strategies:
-
Control of Hydrazine Stoichiometry: Using a large excess of hydrazine can increase the formation of these byproducts. Carefully controlling the stoichiometry is key.
-
Order of Addition: Adding the diketone solution slowly to the hydrazine solution can sometimes minimize the formation of these side products.
-
Purification: These higher molecular weight and often less soluble impurities can sometimes be removed by trituration or recrystallization.
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Good solvent systems for pyrazole derivatives often include ethanol, methanol, acetonitrile, or mixtures with water.[5]
-
Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.
| Solvent System | Observation | Recommendation |
| Ethanol/Water | Good crystal formation upon cooling. | Recommended for trial. |
| Acetonitrile | High solubility even at room temperature. | May be suitable as the more soluble component in a co-solvent system. |
| Toluene | Low solubility even when hot. | Not a suitable solvent for recrystallization. |
| Dichloromethane | High solubility. | Not ideal for single-solvent recrystallization, but can be used for chromatography. |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities, such as the desired product and its regioisomer.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good solvent system will give a clear separation between the desired product and impurities, with an Rf value for the product of around 0.3-0.4. Common mobile phases for pyrazole derivatives include mixtures of hexane and ethyl acetate or dichloromethane and methanol.
-
Column Packing: Pack the column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
Caption: A flowchart illustrating the two primary purification pathways for crude this compound.
Key Impurity Profile and Mitigation Strategies
| Impurity | Potential Cause | Mitigation and Removal Strategy |
| 5-phenyl-3-(3-hydroxypropyl)-1H-pyrazole (Regioisomer) | Reaction of hydrazine with the unsymmetrical 1,3-diketone. | Optimize reaction pH and temperature. Separate using flash column chromatography. |
| 1-phenyl-1,5-hexanedione | Incomplete reaction. | Increase reaction time/temperature. Remove by chromatography. |
| Hydrazine Hydrate | Excess reagent used. | Use a minimal excess. Remove with an aqueous wash. |
| Hydrazone/Azine Intermediates | Incomplete cyclization or side reactions. | Control stoichiometry and reaction conditions. Remove by recrystallization or chromatography. |
Logical Relationship Diagram of Impurity Formation
Caption: Diagram illustrating the relationship between starting materials and the formation of the desired product and various impurities.
References
-
Hegyi G, Szasz O, Szasz A. Oncothermia: a new paradigm and promising method in cancer therapies. Atlantis Press; 2017. Available from: [Link]
-
Paul S, et al. 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. National Center for Biotechnology Information; 2009. Available from: [Link]
- Tarikoğullari Doğan AH, et al. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turk J Pharm Sci. 2025;22(1):1-9.
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents; 2015.
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents; 2015.
-
synthesis of pyrazoles. YouTube; 2019. Available from: [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI; 2018. Available from: [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry; 2017. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate; 2018. Available from: [Link]
- Process for the preparation of 1-alkyl-1-phenyl hydrazines. Google Patents; 1981.
-
Ethanone, 1-phenyl-, hydrazone. Organic Syntheses Procedure. Available from: [Link]
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. ACS Publications; 2008. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH; 2017. Available from: [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate; 2019. Available from: [Link]
-
SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Ovid; 2003. Available from: [Link]
-
Making Phenylhydrazine (Skatole precursor). YouTube; 2015. Available from: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available from: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH; 2021. Available from: [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. ResearchGate; 2020. Available from: [Link]
-
Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). ResearchGate; 2003. Available from: [Link]
-
3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. OUCI; 2009. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals; 2024. Available from: [Link]
-
3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI; 2009. Available from: [Link]
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- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Results with Pyrazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, analysis, and biological evaluation of this important class of heterocyclic compounds. By understanding the "why" behind the methods, you can achieve more consistent and reliable results in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that frequently arise when working with pyrazoles.
Q1: My pyrazole synthesis is yielding a mixture of regioisomers. How can I improve the selectivity?
A1: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents.[1][2] The regioselectivity is often dictated by the subtle differences in the electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.
-
Mechanistic Insight: In the reaction of an unsymmetrical diketone with a substituted hydrazine (e.g., methylhydrazine), the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the diketone. Steric hindrance around the carbonyl groups also plays a significant role.[2]
-
Practical Solutions:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence which tautomer of the intermediate is favored, thereby affecting the final regioisomer ratio. Fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity in certain cases.[3]
-
Catalyst Selection: The use of Lewis or Brønsted acid catalysts can modulate the electrophilicity of the carbonyl carbons. Experimenting with different catalysts, such as nano-ZnO or lithium perchlorate, may favor the formation of one regioisomer over the other.[1]
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Running the reaction at lower temperatures may favor the kinetically preferred product, while higher temperatures might allow for equilibration to the thermodynamically more stable regioisomer.
-
Protecting Groups: In some instances, using a directing group on the hydrazine or the dicarbonyl compound can force the reaction to proceed with a specific orientation, which can then be removed post-synthesis.
-
Q2: I'm having trouble purifying my pyrazole compound by silica gel chromatography. My compound seems to be sticking to the column or streaking badly.
A2: Pyrazoles, being nitrogen-containing heterocycles, can be basic and interact strongly with the acidic silanol groups on the surface of standard silica gel.[4] This interaction can lead to poor separation, tailing peaks, and even decomposition of sensitive compounds.
-
Causality: The lone pairs on the pyrazole nitrogens can form hydrogen bonds with the acidic Si-OH groups of the silica, leading to strong adsorption.
-
Troubleshooting:
-
Deactivate the Silica Gel: Pre-treating the silica gel with a base can neutralize the acidic sites. A common method is to flush the packed column with a solvent system containing a small amount of triethylamine (e.g., 1-3%) before loading your sample.[4][5][6]
-
Use a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral or basic alumina, or a reversed-phase silica gel (C18).[7]
-
Dry Loading: To improve band sharpness, dissolve your crude product in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be carefully loaded onto the top of the column.[8]
-
Q3: The NMR spectrum of my pyrazole is confusing, with broad signals or fewer signals than expected. What's happening?
A3: This is a very common issue and is almost always due to annular tautomerism.[9] The proton on the nitrogen can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, you will observe averaged signals for the atoms that are chemically different in the two tautomers (e.g., C3 and C5).[9][10]
-
Underlying Principle: The rate of this proton exchange is sensitive to temperature, solvent, and pH.
-
Solutions for Analysis:
-
Low-Temperature NMR: Cooling the NMR probe can slow down the proton exchange, allowing you to "freeze out" the individual tautomers and observe distinct sets of signals for each.[9]
-
Solvent Change: The rate of exchange is highly solvent-dependent. In protic solvents (like methanol-d4), the exchange is often very fast. In aprotic, non-polar solvents (like benzene-d6 or toluene-d8), the exchange can be slower, potentially allowing for the resolution of individual tautomers even at room temperature.[9]
-
2D NMR Techniques: Heteronuclear Multiple Bond Correlation (HMBC) can be invaluable for assigning the carbon skeleton, even with averaged signals, by looking at 2- and 3-bond correlations between protons and carbons.[9]
-
Q4: My pyrazole compound has poor solubility in aqueous buffers for biological assays. How can I improve this?
A4: Poor aqueous solubility is a frequent hurdle in drug development. Several strategies can be employed to address this without chemically modifying your compound.
-
Co-solvents: The use of a small percentage of a water-miscible organic co-solvent is the most common approach. Dimethyl sulfoxide (DMSO) is widely used, but others like ethanol or N,N-dimethylformamide (DMF) can also be effective.[11] It's crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts in biological assays.
-
pH Adjustment: Since pyrazoles are weakly basic, their solubility can be pH-dependent.[12] For some pyrazoles, slightly acidifying the buffer can protonate the ring, forming a more soluble salt. However, the stability of the compound at different pH values must be considered.
-
Formulation with Excipients: For more advanced applications, formulating the compound with solubilizing agents like cyclodextrins can enhance aqueous solubility by encapsulating the hydrophobic molecule.
Section 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific experimental challenges.
Guide 2.1: Synthesis - Managing Regioisomer Formation
This guide provides a systematic approach to optimizing a pyrazole synthesis for a desired regioisomer.
Troubleshooting Workflow for Regioisomer Control
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Overcoming Resistance to Pyrazole-Based Antimicrobials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based antimicrobials. This resource is designed to provide expert guidance and practical solutions to the challenges posed by microbial resistance to this promising class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental workflows and accelerate your research.
Introduction: The Promise and Peril of Pyrazole-Based Antimicrobials
Pyrazole derivatives represent a versatile and potent class of antimicrobial agents, demonstrating activity against a broad spectrum of pathogens, including multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[1][2] Their unique chemical scaffold allows for diverse structural modifications, enabling the targeting of various essential bacterial pathways.[1] However, as with all antimicrobials, the emergence of resistance threatens their therapeutic potential. This guide will equip you with the knowledge to anticipate, identify, and overcome these resistance mechanisms in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for pyrazole-based antimicrobials?
A1: Pyrazole derivatives are known to target a variety of essential bacterial processes. Depending on their specific structure, they can inhibit:
-
DNA Gyrase and Topoisomerase IV: Crucial enzymes for DNA replication.[1]
-
Dihydrofolate Reductase (DHFR): An enzyme essential for nucleotide synthesis.
-
Cell Wall Synthesis: By interfering with key enzymes involved in peptidoglycan production.[2]
-
Bacterial Metabolism: Targeting various metabolic pathways necessary for survival.[1]
The versatility of the pyrazole scaffold allows for the design of compounds that can potentially inhibit multiple targets, a desirable feature in combating resistance.[1]
Q2: What are the most common ways bacteria develop resistance to pyrazole-based compounds?
A2: Bacteria primarily employ four main strategies to resist the effects of antimicrobials, including pyrazole-based agents:[3]
-
Target Modification: Mutations in the genes encoding the drug's target protein can prevent the pyrazole compound from binding effectively.
-
Enzymatic Degradation: Bacteria may produce enzymes that chemically modify and inactivate the antimicrobial compound.
-
Reduced Permeability: Changes in the bacterial cell wall or membrane can limit the uptake of the drug.
-
Active Efflux: Bacteria can utilize efflux pumps, which are membrane proteins that actively transport the antimicrobial compound out of the cell before it can reach its target.[3] This is a particularly significant mechanism of resistance against many classes of drugs.
Q3: How can I determine if my bacterial strain is resistant to my pyrazole compound?
A3: The most common method is to determine the Minimum Inhibitory Concentration (MIC) of your compound against the bacterial strain.[4][5] The MIC is the lowest concentration of the drug that visibly inhibits the growth of the microorganism after a standardized incubation period.[4][6] A significant increase in the MIC value for a particular strain compared to a susceptible reference strain indicates resistance.
Q4: What is an efflux pump, and how does it contribute to resistance?
A4: Efflux pumps are transmembrane proteins that act as molecular pumps, actively expelling a wide range of substrates, including antimicrobial agents, from the bacterial cell.[3] By reducing the intracellular concentration of the drug, efflux pumps prevent it from reaching its target at a high enough concentration to be effective. Overexpression of these pumps is a common mechanism of multidrug resistance in bacteria.
Troubleshooting Guide: Experimental Challenges and Solutions
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established scientific principles.
Problem 1: High variability or inconsistent results in Minimum Inhibitory Concentration (MIC) assays.
Potential Causes and Solutions:
-
Inoculum Preparation: An inconsistent starting concentration of bacteria will lead to variable MIC values.
-
Compound Solubility: Poor solubility of your pyrazole compound can lead to inaccurate concentrations in the assay.
-
Solution: Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to the bacteria. Perform a solvent toxicity control.
-
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the MIC.
-
Solution: Strictly adhere to standardized incubation conditions, typically 35 ± 1°C for 18-24 hours for most bacteria.[7]
-
-
Reading the MIC: Subjective interpretation of "no growth" can introduce variability.
Problem 2: My pyrazole compound shows good activity against a standard bacterial strain but is ineffective against a clinical isolate.
Potential Cause and Investigative Workflow:
This scenario strongly suggests the clinical isolate possesses a resistance mechanism. The following workflow will help you identify the likely mechanism.
Workflow for Investigating Resistance Mechanisms
Caption: Workflow for investigating and overcoming resistance.
Step-by-Step Experimental Protocols:
1. Checkerboard Assay to Test for Synergy with an Efflux Pump Inhibitor (EPI):
This assay determines if inhibiting efflux pumps restores the activity of your pyrazole compound.[9][10]
-
Principle: A two-dimensional array of serial dilutions of your pyrazole compound and a known EPI (e.g., Phenylalanine-Arginine β-Naphthylamide - PAβN) is prepared in a 96-well plate.
-
Procedure:
-
Prepare serial dilutions of your pyrazole compound along the x-axis of the plate and the EPI along the y-axis.
-
Each well will contain a unique combination of concentrations of both compounds.[11]
-
Inoculate each well with a standardized bacterial suspension (5 x 10^5 CFU/mL).[9]
-
Incubate at 35°C for 16-20 hours.[3]
-
Determine the MIC of the pyrazole compound in the presence of each concentration of the EPI.
-
-
Interpretation: A significant reduction (four-fold or more) in the MIC of your pyrazole compound in the presence of the EPI suggests that efflux is a major resistance mechanism. This is quantified by the Fractional Inhibitory Concentration (FIC) index.[9]
2. Ethidium Bromide (EtBr) Accumulation Assay to Assess Efflux Pump Activity:
This is a direct method to visualize efflux pump activity.
-
Principle: EtBr is a fluorescent substrate for many efflux pumps. Bacteria with overactive efflux pumps will show lower levels of EtBr accumulation and thus, lower fluorescence.[12][13]
-
Procedure (Ethidium Bromide-Agar Cartwheel Method): [12][13]
-
Prepare agar plates containing varying concentrations of EtBr.
-
Inoculate the plates with your test and control strains in a radial "cartwheel" pattern.
-
Incubate the plates.
-
Visualize the plates under UV light.
-
-
Interpretation: Strains with overexpressed efflux pumps will show minimal or no fluorescence, as they efficiently expel the EtBr.[13] In contrast, susceptible strains or strains treated with an EPI will accumulate EtBr and fluoresce.
3. Sequencing of Target Genes:
If efflux pump inhibition does not restore activity, the next logical step is to investigate target mutations.
-
Procedure:
-
Extract genomic DNA from both the resistant and susceptible bacterial strains.
-
Amplify the genes known to be the targets of your class of pyrazole compounds (e.g., gyrA, gyrB, parC, parE for DNA gyrase/topoisomerase IV inhibitors) using PCR.
-
Sequence the PCR products.
-
Compare the gene sequences from the resistant and susceptible strains to identify any mutations.
-
-
Interpretation: Non-synonymous mutations (those that result in an amino acid change) in the resistant strain's target gene are strong candidates for the cause of resistance.
Problem 3: My novel pyrazole compound shows a promising MIC but has poor in vivo efficacy.
Potential Causes and Solutions:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor absorption, distribution, metabolism, or excretion properties, preventing it from reaching and maintaining an effective concentration at the site of infection.
-
Bactericidal vs. Bacteriostatic Activity: The compound may only be inhibiting bacterial growth (bacteriostatic) rather than killing the bacteria (bactericidal), which can be less effective in an immunocompromised host.
-
Toxicity: The compound may be toxic to the host at concentrations required for efficacy.
-
Solution: Evaluate the cytotoxicity of your compound against relevant mammalian cell lines.
-
Time-Kill Curve Assay Protocol:
-
Procedure:
-
Prepare tubes with a standardized bacterial suspension and different concentrations of your pyrazole compound (e.g., 1x, 2x, 4x MIC).
-
Incubate the tubes with shaking at 37°C.[18]
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each tube, perform serial dilutions, and plate on agar to determine the number of viable bacteria (CFU/mL).[16][18]
-
-
Interpretation: Plot log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL compared to the initial inoculum indicates bactericidal activity.[17]
Data Presentation: Summarizing Key Findings
Clear and concise data presentation is crucial for interpreting your results and planning next steps.
Table 1: Example MIC and Synergy Data for a Novel Pyrazole Compound (PZ-123)
| Bacterial Strain | MIC of PZ-123 (µg/mL) | MIC of PZ-123 + PAβN (20 µg/mL) (µg/mL) | Fold-change in MIC | FIC Index | Interpretation |
| S. aureus ATCC 29213 (Susceptible) | 2 | 2 | 1 | 1 | No Synergy |
| Clinical Isolate MRSA-01 | 64 | 4 | 16 | 0.0625 | Synergy |
| E. coli ATCC 25922 (Susceptible) | 8 | 8 | 1 | 1 | No Synergy |
| Clinical Isolate E. coli-R | >128 | 16 | >8 | ≤0.125 | Synergy |
Conclusion: A Strategic Approach to Overcoming Resistance
Overcoming resistance to pyrazole-based antimicrobials requires a systematic and multi-faceted approach. By understanding the potential resistance mechanisms and employing the appropriate experimental tools for their identification, researchers can develop effective strategies to combat this challenge. These strategies may include the rational design of new pyrazole analogs that evade resistance mechanisms, the use of combination therapies with efflux pump inhibitors, or the development of compounds that inhibit novel bacterial targets. This technical support guide provides a foundation for these efforts, empowering you to navigate the complexities of antimicrobial resistance and unlock the full potential of pyrazole-based therapeutics.
References
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Alam, M. A., Al-Abdullah, E. S., Al-Balawi, M. M., & Al-Mohizea, A. M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-366. Available from: [Link]
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Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology spectrum, 4(2), 10.1128/microbiolspec.VMBF-0016-2015. Available from: [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 26, 2026, from [Link]
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Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved January 26, 2026, from [Link]
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Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]
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Microbiology Class. (2023, May 20). MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. Retrieved January 26, 2026, from [Link]
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Checkerboard method. (n.d.). Retrieved January 26, 2026, from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Available from: [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved January 26, 2026, from [Link]
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SciSpace. (2019, April 18). Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method. Retrieved January 26, 2026, from [Link]
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The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. (2025, September 15). Retrieved January 26, 2026, from [Link]
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Alam, M. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future medicinal chemistry, 14(5), 343-366. Available from: [Link]
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ResearchGate. (2025, November 24). Drawbacks in antibacterial discovery projects. Available from: [Link]
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Machado, L., et al. (2017). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Antibiotics, 6(1), 8. Available from: [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved January 26, 2026, from [Link]
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Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved January 26, 2026, from [Link]
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Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved January 26, 2026, from [Link]
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mBio. (2016, July 5). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. Available from: [Link]
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PubMed. (2011, January). Challenges of antibacterial discovery. Available from: [Link]
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Molecules. (2023, March 10). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Available from: [Link]
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Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved January 26, 2026, from [Link]
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Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved January 26, 2026, from [Link]
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mBio. (2016, July 5). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. Available from: [Link]
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ACS Omega. (n.d.). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. Available from: [Link]
-
MDPI. (2022, August 19). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Available from: [Link]
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MDPI. (n.d.). Antimicrobial Performance of a Novel Drug-Eluting Bioenvelope. Available from: [Link]
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Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives. Available from: [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved January 26, 2026, from [Link]
-
PubMed. (2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria. Available from: [Link]
-
NIH. (2020, June 8). TARGETING EVOLUTION TO INHIBIT ANTIBIOTIC RESISTANCE. Available from: [Link]
-
NIH. (2019, July 10). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Available from: [Link]
-
MDPI. (2020, September 24). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. Available from: [Link]
-
NIH. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Available from: [Link]
-
Gates Foundation. (2026, January 22). New Global Consortium Aims to Transform Antibiotic Discovery to Counter the Growing AMR Crisis. Available from: [Link]
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ResearchGate. (n.d.). Validation of genetic screening hits. Available from: [Link]
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YouTube. (2025, May 30). Prof. Rodney Adam: The Hidden Dangers of Antibiotics. Available from: [Link]
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CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Available from: [Link]
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Antimicrobial Agents and Chemotherapy. (n.d.). In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936). Available from: [Link]
-
NIH. (2014). New and simplified method for drug combination studies by checkerboard assay. Available from: [Link]
-
ResearchGate. (2023, March 9). Please, how to take readings for Time-Kill Assay and plot a Time-Kill Curve?. Available from: [Link]
-
NIH. (2022, August 19). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Available from: [Link]
-
In Vivo. (n.d.). Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method. Available from: [Link]
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LUVAS. (n.d.). EVALUATION OF EFFLUX PUMP ACTIVITY IN ESBL-PRODUCING ESCHERICHIA COLI ISOLATES RECOVERED FROM ENVIRONMENTAL SOURCES OF MIRZAPUR. Available from: [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Mechanism of Action of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
A Comparative Framework for Target Identification and Pathway Analysis
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides an in-depth, objective framework for elucidating the mechanism of action of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol , a compound of interest owing to the well-documented anti-inflammatory, analgesic, and anti-proliferative activities of the pyrazole scaffold.[1] While this specific molecule is often cited as a synthetic intermediate for kinase inhibitors and central nervous system modulators, its intrinsic biological activity remains to be fully characterized.[2]
This guide will operate on the hypothesis that this compound exerts its effects through the inhibition of protein kinases involved in key inflammatory and cell proliferation signaling pathways. We will compare its hypothetical performance with two well-characterized drugs bearing the pyrazole moiety but with distinct mechanisms of action: Celecoxib , a selective COX-2 inhibitor, and Ruxolitinib , a potent JAK1/2 kinase inhibitor. Through a systematic application of established biochemical and cellular assays, this guide will empower you to not only test this hypothesis but also to generate the robust, comparative data essential for advancing your research.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring is a five-membered heterocycle that is a common feature in a multitude of clinically approved drugs.[1] Its prevalence stems from its ability to engage in various biological interactions, and its synthetic tractability allows for the generation of diverse chemical libraries. Many pyrazole derivatives have demonstrated potent anti-inflammatory and anticancer activities, often by targeting key enzymes in cellular signaling cascades.[3][4]
Our investigational compound, this compound, possesses structural motifs that suggest potential interactions with ATP-binding pockets of protein kinases. The validation of this hypothesized mechanism requires a multi-pronged approach, starting with direct enzyme inhibition and progressing to cellular target engagement and downstream pathway modulation.
A Multi-Faceted Approach to Mechanism of Action Validation
Caption: Workflow for the validation of this compound's mechanism of action.
Comparative Compound Profiles
An effective validation strategy hinges on the use of appropriate positive and negative controls. For this guide, we have selected two commercially available drugs that will serve as benchmarks for interpreting the experimental data.
| Compound | Primary Mechanism of Action | Key Targets | Therapeutic Class |
| This compound | Hypothesized: Kinase Inhibitor | Unknown | Investigational |
| Celecoxib | Selective COX-2 Inhibition | Cyclooxygenase-2 (COX-2) | Non-Steroidal Anti-Inflammatory Drug (NSAID) |
| Ruxolitinib | JAK Kinase Inhibition | Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2) | Kinase Inhibitor |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Rationale: This initial screen directly assesses the ability of this compound to inhibit the enzymatic activity of a panel of purified kinases implicated in inflammation and cancer, such as members of the MAPK (e.g., MEK1, ERK2), PI3K/Akt (e.g., PI3Kα, Akt1), and JAK/STAT (e.g., JAK2, TYK2) pathways. Ruxolitinib will serve as a positive control for JAK kinase inhibition.
Protocol:
-
Reagents and Materials:
-
Purified recombinant kinases (e.g., JAK1, JAK2, MEK1, ERK2, PI3Kα, Akt1)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound, Ruxolitinib, and Celecoxib (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (this compound, Ruxolitinib, Celecoxib) and a DMSO vehicle control in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the diluted compounds.
-
Add 5 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Principle of the in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[6][7] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This assay will be used to validate the kinase targets identified in the in vitro screen.
Protocol:
-
Reagents and Materials:
-
Cell line expressing the target kinase (e.g., HEK293 cells overexpressing the target kinase)
-
Cell culture medium and supplements
-
PBS (Phosphate-buffered saline)
-
This compound, Ruxolitinib (positive control for JAKs), and DMSO (vehicle control)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Reagents for Western blotting (see section 4.3)
-
-
Procedure:
-
Culture the cells to ~80% confluency.
-
Treat the cells with the test compound at a desired concentration (e.g., 10 µM) or DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[8]
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Data Analysis:
-
Analyze the amount of the target kinase remaining in the soluble fraction at each temperature by Western blotting.
-
Plot the band intensity of the target protein versus temperature for both the compound-treated and DMSO-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Western Blotting for Signaling Pathway Analysis
Rationale: To determine if the engagement of a target kinase by this compound translates into a functional cellular response, we will analyze the phosphorylation status of key downstream proteins in relevant signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Protocol:
-
Reagents and Materials:
-
Cell line relevant to the disease context (e.g., a cancer cell line with known pathway activation)
-
Cell culture medium, supplements, and growth factors (e.g., EGF for MAPK/PI3K pathway activation)
-
This compound, Ruxolitinib, Celecoxib, and specific pathway inhibitors (e.g., a MEK inhibitor for the MAPK pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and grow to ~70% confluency.
-
Serum-starve the cells for 12-24 hours, if necessary, to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the test compounds or controls for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL for 15 minutes) to activate the signaling pathways.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated signaling protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein band to the total protein band.
-
Compare the levels of phosphorylated proteins in compound-treated cells to the stimulated control to determine the inhibitory effect.
-
Caption: General workflow of a Western Blot experiment.
NF-κB Reporter Gene Assay
Rationale: The NF-κB signaling pathway is a critical regulator of inflammation. Many anti-inflammatory compounds function by inhibiting this pathway. A luciferase reporter assay provides a quantitative measure of NF-κB transcriptional activity.
Protocol:
-
Reagents and Materials:
-
HEK293 or a similar cell line
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium and supplements
-
TNF-α (to stimulate NF-κB activation)
-
This compound, Celecoxib, and a known NF-κB inhibitor (e.g., Bay 11-7082)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Allow the cells to adhere for another 24 hours.
-
Pre-treat the cells with the test compounds or controls for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.[9][10][11][12]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.
-
Determine the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated control.
-
Comparative Data Analysis
The following table provides a template for summarizing the quantitative data obtained from the proposed experiments. Published IC₅₀ values for the comparator compounds are included for reference.
| Compound | Target(s) | In Vitro Kinase Assay IC₅₀ (nM) | Cellular Assay EC₅₀ (nM) |
| This compound | TBD | TBD | TBD |
| Celecoxib | COX-2 | 40[13] | ~60 (in some cellular systems)[14] |
| Ruxolitinib | JAK1 | 3.3 | 127 (in Ba/F3-JAK2V617F cells)[15] |
| JAK2 | 2.8 | ||
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, etc. | Varies by kinase (e.g., 2.8 nM for T-cell proliferation)[16] | Varies by cell line (e.g., 13 nM for CTV-1)[17] |
TBD: To be determined through experimentation.
Conclusion and Future Directions
This guide provides a comprehensive and comparative framework for the experimental validation of the mechanism of action of this compound. By systematically progressing from in vitro enzymatic assays to cellular target engagement and pathway analysis, researchers can build a robust data package to support the hypothesis of kinase inhibition.
The inclusion of well-characterized comparator compounds, Celecoxib and Ruxolitinib, provides essential context for interpreting the results. A significant inhibition of one or more kinases in the in vitro assay, confirmed by a thermal shift in CETSA and a corresponding decrease in the phosphorylation of downstream signaling proteins, would provide strong evidence for the hypothesized mechanism.
Should the kinase inhibition hypothesis prove incorrect, the broad-spectrum nature of the pyrazole scaffold suggests other potential mechanisms, such as the inhibition of other enzyme families or interaction with G-protein coupled receptors. The experimental workflows outlined here can be adapted to investigate these alternative hypotheses, ensuring a thorough and unbiased elucidation of the biological activity of this promising compound.
References
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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Protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
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Bio-Techne. (n.d.). How to Run a Western Blot Assay: An Illustrated Diagram. Retrieved from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. Retrieved from [Link]
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Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. (2008). PMC. Retrieved from [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC. Retrieved from [Link]
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Ruxolitinib. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]
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NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). NIH. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of a typical western blot. Retrieved from [Link]
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Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]
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Jakafi® (ruxolitinib). (n.d.). Mechanism of action. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]
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Bio-protocol. (n.d.). NF-κB luciferase reporter gene assays. Retrieved from [Link]
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Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. (2016). ACS Publications. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Ruxolitinib. (n.d.). Wikipedia. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
Antibodies.com. (2025, September 26). Western Blot: The Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection of PI3K/AKT and MAPK signal pathways by Western blotting. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). PMC - NIH. Retrieved from [Link]
-
PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway. Retrieved from [Link]
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ResearchGate. (n.d.). Correlation between the IC50 of dasatinib and the inhibition on the.... Retrieved from [Link]
-
ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,.... Retrieved from [Link]
-
Azure Biosystems. (n.d.). 6 Western Blotting Steps. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (2011). NIH. Retrieved from [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. Retrieved from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PMC. Retrieved from [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
-
Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). Incyte. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?. Retrieved from [Link]
-
In vitro kinase assay: Significance and symbolism. (2025, July 31). Assay Genie. Retrieved from [Link]
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BioGems. (n.d.). Ruxolitinib. Retrieved from [Link]
-
YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemistry, forming the structural core of numerous blockbuster drugs and vital agricultural agents.[1] The efficient and selective construction of this privileged scaffold is, therefore, a critical endeavor for any research program in these fields. The choice of synthetic route is a pivotal decision, profoundly impacting not only yield and purity but also scalability, cost-effectiveness, and the accessible chemical space for derivatization.
This guide provides a comparative analysis of the most prominent synthetic routes to pyrazoles. Moving beyond a mere recitation of methods, we will delve into the mechanistic underpinnings of each approach, providing a rationale for experimental choices and offering a clear-eyed view of their respective strengths and limitations. This analysis is supported by comparative experimental data, detailed protocols for key transformations, and visual aids to clarify complex reaction pathways.
I. The Pillars of Pyrazole Synthesis: A Head-to-Head Comparison
The synthesis of the pyrazole ring is dominated by a few robust and versatile strategies. The classical Knorr synthesis , a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a workhorse in the field.[2] This is complemented by the closely related synthesis from α,β-unsaturated carbonyl compounds . More contemporary approaches, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs) , have emerged as powerful alternatives, offering distinct advantages in terms of efficiency, regioselectivity, and the ability to rapidly generate molecular diversity.[3]
Performance Comparison of Key Synthetic Routes
The selection of an optimal synthetic route often involves a trade-off between several key performance indicators. The following table summarizes quantitative data from various studies to facilitate a direct, data-driven comparison of these methodologies.
| Synthetic Route | Typical Substrates | Typical Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Knorr Synthesis | 1,3-Diketones, Hydrazines | Acid or base catalysis, various solvents (e.g., EtOH, AcOH) | 1-24 h | 70-98 | High yields, readily available starting materials, well-established. | Poor regioselectivity with unsymmetrical diketones, can require harsh conditions. | [4][5] |
| From α,β-Unsaturated Carbonyls | Chalcones, Hydrazines | Often requires an oxidant (e.g., I₂, air) | 2-12 h | 70-90 | Good for 3,5-diarylpyrazoles, wide availability of chalcones. | Requires an additional oxidation step, can have regioselectivity issues. | [6] |
| 1,3-Dipolar Cycloaddition | Diazo compounds/Alkynes, Nitrilimines/Alkenes | Often metal-catalyzed (e.g., Cu, Ag) or base-mediated | 1-12 h | 60-95 | Excellent regioselectivity, broad substrate scope, mild conditions. | Requires synthesis of potentially unstable 1,3-dipoles (e.g., diazo compounds). | [7][8] |
| Multicomponent Reactions (MCRs) | Aldehydes, Ketones, Hydrazines, etc. | Various, often one-pot | 0.5-8 h | 53-95 | High efficiency (pot, atom, and step economy), rapid generation of libraries. | Optimization can be complex, mechanism can be difficult to elucidate. | [9][10] |
| Microwave-Assisted Knorr | 1,3-Diketones, Hydrazines | Microwave irradiation | 5-15 min | 91-98 | Drastically reduced reaction times, often higher yields. | Requires specialized equipment, scalability can be a concern. | [11][12] |
II. Mechanistic Insights and Experimental Causality
A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and rational substrate design. Here, we dissect the mechanisms of our featured synthetic routes, highlighting the factors that govern their outcomes.
A. The Knorr Pyrazole Synthesis: A Classic Condensation
The Knorr synthesis, first reported in 1883, is the archetypal method for pyrazole formation.[13] It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by cyclization and dehydration.
Mechanism:
The reaction typically proceeds through the initial formation of a hydrazone at one of the carbonyl groups. This is followed by an intramolecular condensation of the remaining amino group onto the second carbonyl, forming a dihydropyrazole intermediate which then dehydrates to the aromatic pyrazole.
Caption: Concerted mechanism of a [3+2] dipolar cycloaddition.
Experimental Causality: The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals (HOMO and LUMO) of the diazo compound and the alkyne. Generally, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control. The terminal atoms of the dipole and dipolarophile with the largest orbital coefficients will bond.
-
Catalysis: While some 1,3-dipolar cycloadditions proceed thermally, many are catalyzed by transition metals (e.g., copper, silver, rhodium). [4]The catalyst can coordinate to the alkyne, lowering the LUMO energy and accelerating the reaction. The choice of catalyst and ligands can also influence the regioselectivity.
-
Substrate Electronics: Electron-withdrawing groups on the alkyne lower its LUMO energy, making it more reactive towards the HOMO of the diazo compound. Conversely, electron-donating groups on the diazo compound raise its HOMO energy, increasing its reactivity.
The use of nitrilimines, often generated in situ from hydrazonoyl halides in the presence of a base, offers another highly regioselective route to pyrazoles. The base is crucial for dehydrohalogenation to form the reactive nitrilimine intermediate.
C. Multicomponent Reactions (MCRs): The Efficiency Experts
MCRs are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. [9]This strategy is highly valued for its operational simplicity, high atom economy, and its suitability for generating libraries of compounds for high-throughput screening.
A Representative MCR Workflow:
A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a ketone, and a hydrazine.
Caption: A typical multicomponent reaction workflow for pyrazole synthesis.
Experimental Causality: The success of an MCR hinges on the careful orchestration of the reactivities of the starting materials to favor the desired reaction cascade over competing side reactions.
-
Catalyst Choice: Catalysts in MCRs can play multiple roles, such as activating a carbonyl group for nucleophilic attack or facilitating a cyclization step. For example, a Lewis acid might be used to activate the aldehyde for condensation with the ketone.
-
Reaction Conditions: The solvent, temperature, and order of addition of reactants can be critical. In some cases, the in situ formation of one reactive intermediate is necessary before the addition of the final component to ensure the desired reaction pathway is followed.
The primary advantage of MCRs is their convergence and efficiency. However, the development of a new MCR can be challenging, often requiring extensive optimization of reaction conditions.
III. In the Lab: Detailed Experimental Protocols
To provide a practical context for the preceding discussion, we present detailed, step-by-step protocols for three of the key synthetic routes.
Protocol 1: Knorr Pyrazole Synthesis of 3,5-Dimethyl-1-phenylpyrazole
Materials:
-
2,4-Pentanedione (acetylacetone)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4-pentanedione (1.0 g, 10 mmol) and ethanol (20 mL).
-
To this solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the crude product.
-
Recrystallize the crude product from ethanol/water to obtain pure 3,5-dimethyl-1-phenylpyrazole.
Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of a Substituted Pyrazole
Materials:
-
Ethyl diazoacetate
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried, nitrogen-purged flask, add copper(I) iodide (0.05 mmol, 1 mol%).
-
Add dry dichloromethane (10 mL) followed by phenylacetylene (5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add a solution of ethyl diazoacetate (5.5 mmol) in dry dichloromethane (5 mL) to the reaction mixture over 30 minutes using a syringe pump.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), filter the mixture through a short pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired pyrazole.
Protocol 3: One-Pot, Three-Component Synthesis of a 1,3,5-Trisubstituted Pyrazole
Materials:
-
Benzaldehyde
-
Acetophenone
-
Phenylhydrazine hydrochloride
-
Ethanol
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (30 mL).
-
Add a solution of sodium hydroxide (12 mmol) in water (5 mL) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 2-3 hours at room temperature to form the chalcone intermediate.
-
To this mixture, add phenylhydrazine hydrochloride (11 mmol).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
IV. Modern Horizons: Green Chemistry, Microwave, and Flow Synthesis
The principles of green chemistry are increasingly influencing the choice of synthetic methodologies. Many of the classical routes to pyrazoles are being adapted to be more environmentally benign.
-
Green Solvents: The use of water or solvent-free conditions is being explored for many pyrazole syntheses. [6]* Catalysis: The use of heterogeneous, recyclable catalysts, such as nano-ZnO, can improve the sustainability of these reactions. [4]A nano-ZnO catalyzed condensation of phenylhydrazine with ethyl acetoacetate has been reported to achieve a 95% yield with a short reaction time and an easy work-up. [4]* Microwave-Assisted Synthesis: As highlighted in the comparison table, microwave irradiation can dramatically reduce reaction times for pyrazole synthesis, often from hours to minutes, while also improving yields. [11][14]This is due to efficient and uniform heating of the reaction mixture.
-
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety (handling of hazardous intermediates in small, controlled volumes), scalability, and process control. [1][15]The synthesis of pyrazoles in flow reactors allows for precise control of temperature, pressure, and reaction time, leading to improved yields and purity.
V. Safety Considerations
It is imperative to acknowledge the hazards associated with some of the reagents commonly used in pyrazole synthesis.
-
Hydrazine and its derivatives: Hydrazine is toxic and a suspected carcinogen. [16][17][18][19]All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
Diazo compounds: Diazo compounds can be explosive and should be handled with care. They should not be heated in the neat form and should be used in solution. It is often preferable to generate them in situ for immediate use.
Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
VI. Conclusion and Future Outlook
The synthesis of pyrazoles is a mature field of research, yet it continues to evolve with the advent of new synthetic methodologies. The classical Knorr synthesis and related condensation reactions remain highly valuable for their simplicity and the use of readily available starting materials, although they can be limited by regioselectivity issues. [20]For the synthesis of complex, polysubstituted pyrazoles with high regiocontrol, 1,3-dipolar cycloadditions are often the method of choice. [20]Multicomponent reactions offer an unparalleled level of efficiency for the rapid generation of diverse pyrazole libraries. [20] The future of pyrazole synthesis will undoubtedly be shaped by the increasing demand for sustainable and efficient chemical processes. The continued development of green catalytic systems, the broader adoption of microwave and flow technologies, and the design of novel multicomponent reactions will be key to meeting the synthetic challenges of the next generation of pyrazole-containing pharmaceuticals and agrochemicals. By understanding the fundamental principles and practical nuances of each synthetic route, researchers can make informed decisions to select the most appropriate and effective strategy for their specific synthetic goals.
VII. References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023 , 28(18), 6529. [Link]
-
Girish, Y. R.; et al. Nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles derivatives. Indian J. Chem.2013 , 52B, 1205-1209.
-
Pyrazole synthesis - Organic Chemistry Portal. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules2022 , 27(15), 4994. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. [Link]
-
Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. ACS Omega2020 , 5(30), 18887-18895. [Link]
-
A short review on synthesis of pyrazole derivatives & their properties. International Journal of Creative Research Thoughts2022 , 10(4), d733-d741. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules2025 , 30(7), 1582. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angew. Chem. Int. Ed.2018 , 57(36), 11639–11644. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Org. Lett.2006 , 8(13), 2675–2678. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules2023 , 28(15), 5871. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2024 , 20, 178-228. [Link]
-
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Adv.2019 , 9, 12435-12441. [Link]
-
Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]
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A Strategic Guide to the Bioassay Cross-Validation of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Compounds containing the pyrazole ring are key in modern medicinal chemistry.[2][4] The specific molecule, 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol, is noted as a synthetic intermediate for creating compounds with potential therapeutic activity, such as kinase inhibitors.[5] This guide, therefore, proposes a logical pathway, starting from a plausible hypothetical target class—protein kinases—and details the necessary validation steps to ensure the integrity of any initial findings.
Phase 1: Primary Target-Based Screening
The first step in characterizing a new compound is to screen it against a biologically relevant target.[6] Given that pyrazole derivatives are often developed as kinase inhibitors, a logical starting point is a primary biochemical assay against a panel of cancer-relevant protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which is a validated anticancer target.[7]
Rationale for Assay Choice: A common and robust method for an initial high-throughput screen (HTS) is a fluorescence-based biochemical assay.[8] This format allows for rapid screening of many compounds to identify initial "hits."[9] The quality and reliability of the purified target protein are critical for the success of the screening campaign.[10]
Experimental Protocol: Primary Kinase Inhibition Assay (Fluorescence-Based)
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human EGFR kinase to the working concentration in assay buffer.
-
Prepare a solution of ATP and a fluorescently labeled peptide substrate in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense 50 nL of the test compound (or DMSO as a vehicle control) into the wells of a microtiter plate.
-
Add 5 µL of the EGFR kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA.
-
Read the plate on a fluorescence polarization reader to determine the extent of substrate phosphorylation.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).[8]
-
Phase 2: The Hit Validation Cascade
A single positive result from a primary screen is not sufficient to confirm a compound's activity.[11] A rigorous validation cascade is essential to eliminate false positives and artifacts.[12] This process involves a series of carefully selected assays designed to confirm the initial hit through different methodologies.
Causality: The primary goal of an orthogonal assay is to confirm the biological activity using a different detection method.[8][10][12] This helps to rule out technology-specific artifacts, such as compound autofluorescence, which can lead to false positives in the primary screen.[13] A label-free method, such as one detecting ADP production, is an excellent choice.
Experimental Protocol: Orthogonal Kinase Assay (Luminescence-Based)
-
Assay Principle: This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity. The ADP is converted into a luminescent signal.
-
Procedure:
-
Perform the kinase reaction as described in the primary assay protocol.
-
Instead of a stop solution with EDTA, add the ADP-Glo™ reagent, which terminates the kinase reaction and depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate IC₅₀ values from the dose-response curve as in the primary assay. A consistent IC₅₀ value between the primary and orthogonal assays significantly increases confidence in the hit.[10]
-
Causality: While biochemical assays measure the inhibition of enzyme activity, they do not directly prove that the compound binds to the target protein. A biophysical assay, such as Surface Plasmon Resonance (SPR), provides this direct evidence and can determine the binding affinity (Kᴅ).[8]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the recombinant EGFR kinase onto a sensor chip surface.
-
Binding Measurement: Flow serial dilutions of this compound across the sensor chip.
-
Data Analysis: Measure the change in the refractive index at the surface as the compound binds to the immobilized kinase. This change is proportional to the amount of bound compound. Calculate the association (kₐ) and dissociation (kₑ) rates to determine the equilibrium dissociation constant (Kᴅ).
Causality: A compound that is active in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or rapid metabolism.[8] Therefore, it is crucial to test the compound in a relevant cell-based assay. For an EGFR inhibitor, a cell proliferation assay using a cancer cell line that is dependent on EGFR signaling (e.g., A549 non-small cell lung cancer cells) is appropriate.[4]
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Culture A549 cells in appropriate media until they reach logarithmic growth phase.
-
Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of this compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution). Read the absorbance at 570 nm. Calculate the EC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Data Summary and Comparative Analysis
All quantitative data should be systematically organized to allow for clear comparison. The goal is to see a logical correlation across the different assays. For example, a potent IC₅₀ in the biochemical assays should be accompanied by strong evidence of direct binding and result in a corresponding decrease in cell proliferation.
| Assay Type | Method | Readout | Metric | This compound | Staurosporine (Control) |
| Primary Screen | Biochemical (Fluorescence) | Phosphorylation | IC₅₀ | 1.2 µM | 0.01 µM |
| Orthogonal Assay | Biochemical (Luminescence) | ADP Production | IC₅₀ | 1.5 µM | 0.01 µM |
| Binding Assay | Biophysical (SPR) | Direct Binding | Kᴅ | 2.1 µM | 0.02 µM |
| Cellular Assay | Cell-based (MTT) | Cell Viability | EC₅₀ | 5.8 µM | 0.05 µM |
Hypothetical data is for illustrative purposes only.
The control compound, Staurosporine, is a well-known, potent, but non-selective kinase inhibitor used here as a benchmark for assay performance. The hypothetical results for this compound show good concordance between the primary and orthogonal biochemical assays. The Kᴅ from the SPR assay is in a similar range, confirming direct binding. The higher EC₅₀ in the cellular assay is expected, as cellular activity is influenced by additional factors like cell permeability.
Visualization of Validation Workflow and Biological Context
Diagrams are essential for visualizing complex processes and relationships.
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the initial characterization and cross-validation of a novel compound, this compound. By employing a cascade of biochemical, biophysical, and cell-based assays, researchers can build a high-confidence dataset that validates initial hits, confirms the mechanism of action, and justifies further investigation. Following this validation, next steps would include selectivity profiling against a broader panel of kinases to determine specificity, and structure-activity relationship (SAR) studies to optimize potency and other pharmacological properties.[10]
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assessing the selectivity of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol against off-target effects
A Researcher's Guide to Assessing the Selectivity of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. For novel chemical entities like this compound, a molecule built on a pyrazole scaffold known for its therapeutic potential, a rigorous assessment of selectivity is not just a regulatory hurdle but a fundamental step in understanding its biological activity and predicting its safety profile.[1][2] This guide provides a comprehensive framework for researchers to systematically evaluate the selectivity of this compound, focusing on potential off-target effects that could compromise its therapeutic window.
The pyrazole ring is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide array of proteins, including protein kinases.[2] Given this precedent, our working hypothesis is that this compound is a putative kinase inhibitor. This guide will, therefore, be structured around a tiered approach to selectivity profiling, beginning with broad kinase panel screening and extending to wider safety-relevant target classes.
The Rationale for a Tiered Selectivity Assessment
A tiered approach to selectivity profiling is both scientifically sound and resource-efficient. It allows for early identification of potential liabilities and informs subsequent, more focused investigations. Our proposed workflow progresses from a broad, high-throughput screen to more detailed cellular and functional assays.
Caption: Tiered workflow for selectivity profiling.
Tier 1: Initial Broad Kinome Screening
The first step is to understand the compound's interaction across the human kinome. Due to the conserved nature of the ATP-binding site in kinases, cross-reactivity is a common challenge for kinase inhibitors.[3] A broad screen provides a global view of the compound's selectivity.
Experimental Approach: Large-Panel Kinase Screen
A common and effective method is to screen the compound at a single, high concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases (e.g., >300 kinases). The activity is typically measured as the percentage of inhibition of the kinase's catalytic activity.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[4][5]
-
Plate Preparation : Dispense 1 µL of this compound (in DMSO) into the wells of a 384-well plate to achieve a final concentration of 10 µM. Include a positive control (a known broad-spectrum inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction : Add 2 µL of the Kinase Working Stock, followed by 2 µL of the ATP/Substrate Working Stock to initiate the reaction.[4] The ATP concentration should be at or near the Km for each kinase to ensure the measured IC50 is a close approximation of the Ki.[6]
-
Incubation : Incubate the reaction at room temperature for 1 hour.[4]
-
ADP Detection :
-
Data Acquisition : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.
Data Interpretation:
"Hits" are typically defined as kinases showing >50% inhibition at the screening concentration. This threshold is a pragmatic starting point for identifying significant off-target interactions.
Tier 2: Quantitative Assessment and Orthogonal Validation
Hits identified in the primary screen must be validated and quantified. This involves determining the potency (IC50) of the compound against the primary target and the off-targets.
Experimental Approach: IC50 Determination
For the hypothesized primary target and each validated "hit" from Tier 1, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative IC50 Values
| Target Kinase | This compound IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| Hypothesized Primary Target (e.g., JAK2) | 15 | 5 |
| Off-Target 1 (e.g., FLT3) | 250 | 10 |
| Off-Target 2 (e.g., VEGFR2) | 750 | 15 |
| Off-Target 3 (e.g., CDK2) | >10,000 | 20 |
This table presents hypothetical data for illustrative purposes.
Calculating Selectivity:
Several metrics can be used to quantify selectivity.[3]
-
Selectivity Score (S-score): The simplest metric, calculated by dividing the number of inhibited kinases above a certain threshold by the total number of kinases tested. For example, S(1µM) would be the fraction of kinases inhibited by more than 50% at a 1µM concentration.[3]
-
Gini Coefficient: A more sophisticated measure that quantifies the inequality of inhibition across the kinome. A value closer to 1 indicates high selectivity (inhibition is concentrated on a few kinases), while a value closer to 0 suggests promiscuity.
Orthogonal Validation: Differential Scanning Fluorimetry (DSF)
To ensure the observed inhibition is due to direct binding and not an artifact of the assay technology, an orthogonal, label-free method like DSF is recommended. DSF measures the change in a protein's melting temperature (ΔTm) upon ligand binding.[7] A significant positive ΔTm shift confirms direct interaction.[7]
Tier 3: Cellular Target Engagement and Broad Safety Profiling
Biochemical assays, while crucial, do not fully replicate the cellular environment where factors like ATP concentration, protein scaffolding, and membrane permeability are at play.[6][8] Therefore, cellular assays are essential to confirm target engagement and assess functional consequences.
Experimental Approach 1: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for verifying target engagement in a cellular context. It leverages the principle that a ligand-bound protein is thermally stabilized.
Protocol: CETSA
-
Cell Treatment : Treat intact cells with varying concentrations of this compound.
-
Heating : Heat the cell lysates to a range of temperatures.
-
Protein Separation : Separate soluble and aggregated proteins by centrifugation.
-
Detection : Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis : A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Approach 2: Broader Off-Target Liability Screening
Beyond the kinome, small molecules can interact with other protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, which can lead to adverse drug reactions.[9] Safety screening panels, such as the Eurofins SafetyScreen44 or the CEREP BioPrint panel, are commercially available services that assess a compound's activity against a curated list of targets known to be associated with safety liabilities.[9][10][11]
Protocol: Radioligand Binding Assays for Safety Panels
These panels typically employ radioligand binding assays.[11][12]
-
Assay Principle : The test compound is incubated with a membrane preparation containing the target receptor and a specific radioligand.[13][14]
-
Measurement : The ability of the test compound to displace the radioligand is measured.[14]
-
Interpretation : Significant displacement (typically >50% inhibition of radioligand binding at a 10 µM concentration) indicates a potential off-target interaction that warrants further investigation.[11][12]
Caption: Comprehensive selectivity assessment workflow.
Conclusion
The systematic assessment of selectivity is a critical component of preclinical drug development. For a novel compound like this compound, a multi-tiered approach provides the necessary depth and breadth of data to build a comprehensive selectivity profile. By integrating broad biochemical screens with orthogonal validation, cellular target engagement, and comprehensive safety panels, researchers can make informed decisions, mitigate risks of off-target toxicity, and ultimately increase the probability of developing a safe and effective therapeutic agent. This structured, evidence-based approach ensures that the journey from a promising molecule to a potential medicine is guided by scientific rigor and a deep understanding of its biological interactions.
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Milletti, F., & Vangrevelinghe, E. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1619-1626. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol, a heterocyclic compound containing pyrazole, phenyl, and alcohol functional groups, holds potential as a building block in the creation of new therapeutic agents.[1][2][3] Its structural motifs are found in various bioactive molecules, suggesting its utility in medicinal chemistry.[1][4] However, with innovation comes the inherent responsibility of ensuring laboratory safety. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE), handling procedures, and disposal of this compound, grounded in scientific principles to foster a secure research environment.
Hazard Assessment: Understanding the Chemical Personality
-
Pyrazole Core: Pyrazole derivatives are known to exhibit a range of biological activities and, consequently, potential toxicological effects. Some substituted pyrazoles are classified as skin and eye irritants.[5]
-
Phenyl Group: The presence of an aromatic phenyl ring suggests that the compound may be irritating to the skin, eyes, and respiratory tract, similar to other simple aromatic compounds.
-
Propanol Chain: The alcohol functional group indicates potential for irritation. For instance, 3-phenyl-1-propanol is known to cause moderate skin irritation and may cause eye, respiratory, and digestive tract irritation.[6] The toxicological properties of many such novel compounds have not been fully investigated, warranting a cautious approach.[6][7]
Based on this analysis, it is prudent to treat this compound as a substance that may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Table 1: Hazard Analysis of Functional Groups
| Functional Group | Potential Hazards | Representative Analogues |
| Pyrazole | Skin Irritation, Eye Irritation, Potential Toxicity | 1-Methyl-3-phenyl-1H-pyrazol-5-amine[5], 3-Methyl-1-phenyl-2-pyrazoline-5-one |
| Phenyl | Skin Irritation, Eye Irritation, Respiratory Irritation | 3-Phenyl-1-propanol[6][7] |
| Propanol | Skin Irritation, Eye Irritation | 1-Propanol[8], 3-Phenyl-1-propanol[6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure through all potential routes.[9][10][11]
Primary Engineering Controls
All work with this compound should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work.
Essential PPE
The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from splashes.[12] For operations with a higher risk of splashing, such as when handling larger quantities, a face shield should be worn in addition to goggles.[12] All eye protection must meet ANSI Z87.1 standards.[12]
-
Hand Protection: Chemically resistant gloves are essential.[13] Nitrile gloves are a common choice for general laboratory use and offer good protection against many chemicals.[9] However, it is crucial to consult the glove manufacturer's compatibility chart for specific chemical resistance data. Always double-glove when handling this compound and change gloves immediately if they become contaminated.
-
Body Protection: A flame-resistant laboratory coat must be worn at all times to protect against splashes and spills.[9][12] The lab coat should be fully buttoned.
-
Footwear: Closed-toe shoes are required to protect the feet from spills and falling objects.[9]
Step-by-Step Handling Procedures
Adherence to a strict protocol is paramount to ensure safety during the handling of this compound.
-
Preparation: Before handling the compound, ensure that a chemical spill kit is readily accessible. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing: If weighing the solid compound, do so in the fume hood on a disposable weigh boat.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure that the reaction setup is secure.
-
Post-Reaction: After the reaction is complete, quench the reaction carefully according to the specific protocol.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill: For a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Place the absorbed material in a sealed, labeled container for proper disposal. For a large spill, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan: Environmental Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[14] Heterocyclic compounds, in particular, can be persistent in the environment and may have ecotoxicological effects.[15]
-
Waste Collection: All waste contaminated with this compound, including unused product, reaction residues, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[16][17]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[14]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in the regular trash.[18]
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2023, August 24). Safety Data Sheet.
- Carl Roth. (n.d.). Safety Data Sheet: 1-Propanol.
- MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
- MySkinRecipes. (n.d.). This compound.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- ResearchGate. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from Physikalisch-Technische Bundesanstalt.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
- Dartmouth. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
- Boston University. (n.d.). Chemical Waste Management Guide | Environmental Health & Safety.
- Lab Safety. (2025, November 6). Personal Protective Equipment – Lab Safety.
- MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
- UAH. (n.d.). UAH Laboratory Personal Protective Equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
